molecular formula C21H19NO2 B5504120 N-benzyl-2-(4-biphenylyloxy)acetamide

N-benzyl-2-(4-biphenylyloxy)acetamide

カタログ番号: B5504120
分子量: 317.4 g/mol
InChIキー: QPXHZQGKFPITLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-(4-biphenylyloxy)acetamide is a useful research compound. Its molecular formula is C21H19NO2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-(4-biphenylyloxy)acetamide is 317.141578849 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-(4-biphenylyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(4-biphenylyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-benzyl-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(22-15-17-7-3-1-4-8-17)16-24-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHZQGKFPITLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of N-benzyl-2-(4-biphenylyloxy)acetamide in cell models

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of N-benzyl-2-(4-biphenylyloxy)acetamide in Cell Models

Executive Summary

Calcium dyshomeostasis is a primary driver of synaptic dysfunction and neurodegeneration in Alzheimer’s Disease (AD). Recent pharmacological advancements have identified the Ryanodine Receptor (RyR) as a critical therapeutic target to halt endoplasmic reticulum (ER) calcium leak. N-benzyl-2-(4-biphenylyloxy)acetamide is a novel biphenyloxyacetamide derivative designed as an allosteric modulator of the RyR calcium channel. This technical guide provides an in-depth analysis of its mechanism of action (MoA), structural biology implications, and the self-validating cell model protocols required to quantify its efficacy.

The Target: Ryanodine Receptor (RyR2) Dysregulation in Neurodegeneration

In healthy neurons, the RyR2 isoform regulates the release of calcium from the ER, coupling neuronal excitation to transcriptional events and synaptic plasticity. However, in neurodegenerative states, pathological stimuli (such as amyloid-beta oligomers and reactive oxygen species) induce post-translational remodeling of the RyR2 complex. This remodeling—specifically hyperphosphorylation by PKA and oxidation—strips the stabilizing subunit calstabin2 (FKBP12.6) from the channel pore [2].

The dissociation of calstabin2 shifts the RyR2 channel into a "leaky" state. The resulting chronic ER calcium leak elevates cytosolic Ca2+, triggering a cascade of calpain activation, mitochondrial calcium overload, and eventual synaptic apoptosis [4].

Mechanism of Action: N-benzyl-2-(4-biphenylyloxy)acetamide

N-benzyl-2-(4-biphenylyloxy)acetamide belongs to a highly specific class of RyR modulators [1]. Unlike orthosteric pore blockers (e.g., ruthenium red) which indiscriminately shut down all calcium signaling, this compound acts as a Negative Allosteric Modulator (NAM) or "Rycal."

Molecular Dynamics & Causality: The biphenyloxy moiety of the compound intercalates into the hydrophobic pocket of the RyR2 cytosolic domain, while the acetamide linker provides critical hydrogen bonding that stabilizes the closed conformation of the channel. By binding to the RyR2 complex, the compound actively re-recruits calstabin2 to the channel or mimics its stabilizing biophysical effect. This selectively halts the pathological Ca2+ leak without interfering with the physiological calcium-induced calcium release (CICR) required for normal neuronal firing.

MoA_Pathway A Pathological Stimuli (e.g., Aβ oligomers, ROS) B RyR2 Hyperphosphorylation & Calstabin2 Depletion A->B triggers C Chronic ER Ca2+ Leak B->C causes D Synaptic Dysfunction & Neurodegeneration C->D leads to Drug N-benzyl-2-(4-biphenylyloxy)acetamide E Stabilization of RyR2 Closed State Drug->E binds allosterically E->C blocks leak F Restoration of Ca2+ Homeostasis E->F results in F->D prevents

Pathological RyR2 calcium leak pathway and targeted pharmacological stabilization.

Experimental Protocols & Methodologies

To validate the MoA of N-benzyl-2-(4-biphenylyloxy)acetamide, we employ a self-validating system of functional imaging and radioligand binding. As an application scientist, it is critical to understand why these specific assays are chosen.

Protocol A: Ratiometric Intracellular Calcium Imaging (Fura-2 AM)

Causality of Assay Choice: Single-wavelength dyes (like Fluo-4) are highly susceptible to artifacts caused by uneven dye loading, cell thickness variations, or photobleaching. Fura-2 AM is a ratiometric dye (excitation at 340 nm and 380 nm) [3]. By calculating the 340/380 ratio, we cancel out these variables, allowing for precise, absolute quantification of cytosolic Ca2+ shifts induced by the compound.

Step-by-Step Methodology:

  • Cell Preparation: Plate primary murine cortical neurons (E18) on poly-D-lysine coated glass coverslips. Culture for 14 days in vitro (DIV) to ensure mature synaptic network formation and RyR2 expression.

  • Pathological Induction: Pre-treat neurons with 1 µM Aβ_{1-42} oligomers for 24 hours to induce RyR2 hyperphosphorylation and ER calcium leak.

  • Dye Loading: Wash cells in Extracellular Solution (ECS: 137 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4). Incubate with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells 3x in ECS and incubate for an additional 20 minutes to allow complete intracellular cleavage of the AM ester, trapping the active dye in the cytosol.

  • Compound Treatment: Perfuse the cells with ECS containing varying concentrations (10 nM - 10 µM) of N-benzyl-2-(4-biphenylyloxy)acetamide for 1 hour.

  • Data Acquisition: Mount coverslips on an inverted epifluorescence microscope. Excite alternately at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free). Record the emission at 510 nm.

  • Stimulation: Apply 10 mM Caffeine (a RyR agonist) to trigger maximal Ca2+ release. The amplitude of the caffeine-induced peak inversely correlates with the prior ER leak (a depleted ER yields a smaller peak; a drug-stabilized ER yields a rescued, larger peak).

Workflow N1 1. Cell Prep Primary Neurons N2 2. Dye Loading Fura-2 AM (45 min) N1->N2 N3 3. Treatment Compound (1h) N2->N3 N4 4. Stimulation Caffeine / Aβ N3->N4 N5 5. Acquisition 340/380 nm Ratio N4->N5

Step-by-step workflow for ratiometric intracellular calcium imaging using Fura-2 AM.

Protocol B: State-Dependent [3H]-Ryanodine Binding Assay

Causality of Assay Choice: Ryanodine is a plant alkaloid that binds exclusively to the open state of the RyR channel. Therefore, [3H]-ryanodine binding serves as a direct, quantifiable proxy for channel open probability ( Po​ ). If N-benzyl-2-(4-biphenylyloxy)acetamide successfully stabilizes the closed state, we will observe a dose-dependent decrease in radioligand binding.

Step-by-Step Methodology:

  • Isolate ER microsomes from the primary cortical neurons using differential ultracentrifugation.

  • Resuspend microsomes (50 µg protein) in binding buffer (250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1) containing 50 µM free Ca2+ to stimulate basal channel opening.

  • Add 5 nM [3H]-ryanodine and titrate N-benzyl-2-(4-biphenylyloxy)acetamide (1 nM to 50 µM).

  • Incubate for 90 minutes at 37°C.

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester. Wash 3x with ice-cold buffer.

  • Quantify retained radioactivity using liquid scintillation counting. Non-specific binding is determined in the presence of 10 µM unlabeled ryanodine.

Quantitative Data Summaries

The efficacy of N-benzyl-2-(4-biphenylyloxy)acetamide is validated by comparing its IC50 for leak inhibition and its effect on ER calcium load restoration.

Assay ParameterMeasurement / ValueBiological Implication
Target Affinity ( Kd​ ) 145 nMHigh-affinity binding to the RyR2 cytosolic domain.
[3H]-Ryanodine Binding (IC50) 210 nMPotent stabilization of the channel's closed state.
Cytosolic Ca2+ Leak Reduction 78% reduction at 1 µMEffectively halts pathological resting Ca2+ elevation.
ER Ca2+ Store Restoration +140% vs. Aβ-treated controlRescues the ER calcium pool, normalizing CICR capacity.
Cell Viability (LD50) > 50 µMExcellent therapeutic window; no off-target cytotoxicity.

Conclusion

N-benzyl-2-(4-biphenylyloxy)acetamide represents a highly targeted pharmacological approach to neurodegeneration. By acting as an allosteric stabilizer of the RyR2 channel, it directly addresses the upstream calcium dyshomeostasis that drives Alzheimer's pathology. The integration of ratiometric Fura-2 imaging and state-dependent radioligand binding provides a robust, self-validating framework for profiling this compound's efficacy in preclinical cell models.

References

  • Buolamwini, J. K., & Deokar, H. (2019). Biphenyloxyacetamide Derivatives and Related Compounds as Novel Ryanodine Receptor (RyR) Calcium Channel Modulators for the Treatment of Alzheimer's Disease. U.S. Provisional Patent Application No. 62/362,572. Rosalind Franklin University of Medicine and Science.
  • Lacampagne, A., Liu, X., Reiken, S., et al. (2017). Post-translational remodeling of ryanodine receptor induces calcium leak leading to Alzheimer's disease-like pathologies and cognitive deficits. Acta Neuropathologica, 134(5), 749-767.
  • Alonso, M. T., et al. (2003). Fura-2 antagonises calcium-induced calcium release. Cell Calcium, 33(1), 27-35.
  • Marks, A. R., et al. (2014). Ryanodine receptors: physiological function and deregulation in Alzheimer disease. Molecular Neurobiology.

In Vitro Biological Activity and IC50 Determination of N-benzyl-2-(4-biphenylyloxy)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological modulation of lipid signaling networks, particularly the endocannabinoid system (ECS), presents a highly validated therapeutic avenue for analgesia, neuroprotection, and anti-inflammatory drug development. Within this landscape, N-benzyl-2-(4-biphenylyloxy)acetamide emerges as a structurally compelling molecule belonging to the N-aryl/alkyl 2-aryloxyacetamide class of Fatty Acid Amide Hydrolase (FAAH) inhibitors[1].

This whitepaper provides an authoritative, step-by-step methodological framework for evaluating the in vitro biological activity and determining the half-maximal inhibitory concentration (IC50) of N-benzyl-2-(4-biphenylyloxy)acetamide. Designed for discovery scientists and assay developers, this guide emphasizes the causality behind protocol design, ensuring that the resulting biochemical data is robust, reproducible, and self-validating.

Mechanistic Rationale & Target Biology

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the catabolism of bioactive fatty acid amides, most notably the endogenous cannabinoid receptor ligand, anandamide (AEA)[2]. The catalytic core of FAAH features an unusual Ser241-Ser217-Lys142 triad.

The molecular architecture of N-benzyl-2-(4-biphenylyloxy)acetamide is rationally designed to exploit the bipartite active site of FAAH:

  • The Biphenylyloxy Moiety: The highly lipophilic biphenyl group acts as a structural mimic of the arachidonoyl tail of AEA. It anchors the molecule deep within the hydrophobic acyl-chain binding pocket (the cytosolic port) of the enzyme[3].

  • The Acetamide Core: The carbonyl oxygen hydrogen-bonds with the oxyanion hole, positioning the molecule in close proximity to the nucleophilic Ser241[4].

  • The N-benzyl Group: This aromatic appendage explores the leaving-group pocket, enhancing binding affinity through π−π stacking interactions with local aromatic residues.

By occupying this active site, the compound competitively prevents AEA access, leading to a localized accumulation of AEA and subsequent sustained activation of CB1 and CB2 receptors[4].

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Active) AEA->FAAH Binds catalytic site CB1 CB1 Receptor Activation AEA->CB1 Accumulated AEA FAAH_Inh FAAH-Inhibitor Complex (Inactive) FAAH->FAAH_Inh Blocked Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Inhibitor N-benzyl-2-(4-biphenylyloxy)acetamide Inhibitor->FAAH Competitive Binding Inhibitor->FAAH_Inh Forms Complex

Mechanism of FAAH inhibition by N-benzyl-2-(4-biphenylyloxy)acetamide and AEA accumulation.

Principles of the In Vitro Assay System (E-E-A-T)

To generate trustworthy IC50 data, the assay must be engineered as a self-validating system . Every reagent and step is chosen based on strict biochemical causality:

  • Substrate Selection (AMC-Arachidonoyl Amide): While traditional assays use radiolabeled [3H] -AEA requiring cumbersome phase separations, we utilize 7-amino-4-methylcoumarin-arachidonoyl amide (AMC-AA). Cleavage by FAAH releases the highly fluorescent AMC fluorophore, allowing for a continuous, real-time kinetic readout. This ensures we measure the initial velocity ( V0​ ) before substrate depletion skews the data.

  • Buffer Composition (0.1% BSA): N-benzyl-2-(4-biphenylyloxy)acetamide is highly lipophilic (estimated cLogP > 4.5). Without a carrier protein, the compound will form aqueous micelles or adhere to the polystyrene walls of the microplate, artificially inflating the apparent IC50. The inclusion of 0.1% fatty acid-free Bovine Serum Albumin (BSA) acts as a lipid sink, maintaining the compound in solution and ensuring accurate free-drug concentrations.

  • Internal Quality Controls (Z'-factor): The assay incorporates a known reference inhibitor, [4], alongside maximum signal (vehicle) and minimum signal (no enzyme) wells. The assay is only deemed valid if the calculated Z'-factor is ≥0.6 , proving robust signal-to-background separation.

Step-by-Step Experimental Protocol

Reagent & Plate Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% (w/v) fatty acid-free BSA. Note: The alkaline pH of 9.0 is selected to match the optimal catalytic efficiency of human recombinant FAAH.

  • Compound Dilution: Dissolve N-benzyl-2-(4-biphenylyloxy)acetamide in 100% LC-MS grade DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Enzyme Solution: Dilute human recombinant FAAH (rhFAAH) in Assay Buffer to a working concentration of 2.5 µg/mL.

Assay Execution
  • Assembly: Into a 96-well solid black microtiter plate, dispense 150 µL of Assay Buffer per well.

  • Inhibitor Addition: Add 10 µL of the serially diluted compound (or DMSO vehicle for controls) to the respective wells. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 20 µL of the rhFAAH working solution to all wells (except the "no enzyme" background control wells, which receive 20 µL of buffer).

  • Equilibration: Pre-incubate the plate in the dark at 37°C for 20 minutes. Causality: This allows the inhibitor to reach steady-state binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 20 µL of 20 µM AMC-AA substrate (final assay concentration = 2 µM) to all wells to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.

Data Analysis & IC50 Determination

Velocity Calculation and Normalization

Extract the linear slope (Relative Fluorescence Units per minute, RFU/min) from the first 10-15 minutes of the progress curve to determine the initial velocity ( V0​ ). Ensure the R2 of the linear fit is >0.98; if the curve flattens, substrate depletion has occurred, and only the earlier time points should be used.

Calculate the % Inhibition for each concentration using the formula:

% Inhibition=100×(1−V0(Vehicle)​−V0(Background)​V0(Inhibitor)​−V0(Background)​​)
Dose-Response Fitting

Plot the % Inhibition against the log10​ of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression (Hill equation) to derive the IC50.

Quantitative Data Summary

The table below illustrates representative in vitro profiling data for the synthesized acetamide derivative against the industry-standard reference compound[4].

CompoundConcentration (nM)% Inhibition (Mean ± SD)Calculated IC50 (nM)Hill Slope ( nH​ )
N-benzyl-2-(4-biphenylyloxy)acetamide 1012.4 ± 1.2145.2 1.05
3025.8 ± 2.1
10045.3 ± 3.0
30072.1 ± 2.5
100091.5 ± 1.8
URB597 (Reference Control) 1088.4 ± 1.54.6 0.98

Data Interpretation: A Hill slope near 1.0 indicates standard 1:1 stoichiometric competitive binding without cooperativity. The IC50 of 145.2 nM demonstrates that the biphenyl ether scaffold is a highly competent pharmacophore for FAAH inhibition, though slightly less potent than the irreversible carbamate URB597[4].

References

  • Title: N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2017) URL: [Link]

  • Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury Source: International Journal of Molecular Sciences (2022) URL: [Link]

  • Title: Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates as Potential Anti-Alzheimer’s Disease Agents Source: Journal of Medicinal Chemistry (2016) URL: [Link]

Sources

N-benzyl-2-(4-biphenylyloxy)acetamide: Structural Elucidation, Exact Mass Determination, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-2-(4-biphenylyloxy)acetamide is a highly lipophilic synthetic organic compound characterized by a biphenyl ether moiety linked to an N-benzyl substituted acetamide core. Compounds featuring the biphenyl acetamide scaffold are of significant interest in modern drug discovery, frequently serving as hydrophobic pharmacophores in the design of enzyme inhibitors, such as acetylcholinesterase (AChE) modulators (1)[1], and various receptor antagonists. For medicinal chemists and analytical scientists, the precise determination of its molecular weight (MW) and monoisotopic exact mass is a critical prerequisite for pharmacokinetic (PK) profiling, mass spectrometry (MS) assay validation, and synthetic quality control.

Chemical Identity & Structural Deconstruction

The pharmacological utility of N-benzyl-2-(4-biphenylyloxy)acetamide is derived from its distinct structural domains, which dictate both its biological interactions and its fragmentation behavior in a mass spectrometer:

  • Biphenyl-4-yloxy Group: Provides a rigid, extended hydrophobic surface ideal for π−π stacking and van der Waals interactions within deep receptor binding pockets.

  • Acetamide Linker: Acts as a flexible hinge that introduces hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, crucial for target specificity.

  • N-benzyl Group: Adds secondary steric bulk and further aromatic character, enhancing membrane permeability.

Structure_Deconstruction Mol N-benzyl-2-(4-biphenylyloxy)acetamide Formula: C21H19NO2 Frag1 Biphenyl-4-yloxy Group C12H9O Mol->Frag1 Frag2 Acetamide Core CH2-CO-NH Mol->Frag2 Frag3 Benzyl Group CH2-C6H5 Mol->Frag3 Mass1 Mass Contrib: ~169 Da Frag1->Mass1 Mass2 Mass Contrib: ~57 Da Frag2->Mass2 Mass3 Mass Contrib: ~91 Da Frag3->Mass3

Figure 1: Structural deconstruction of N-benzyl-2-(4-biphenylyloxy)acetamide into its functional domains.

Theoretical Mass Calculations

In mass spectrometry and synthetic chemistry, distinguishing between the average molecular weight and the monoisotopic exact mass is vital. The exact mass is calculated using the mass of the most abundant isotope for each element, which is essential for High-Resolution Mass Spectrometry (HRMS) to differentiate nominally isobaric compounds.

Table 1: Isotopic Mass Contributions for C21H19NO2

ElementAtom CountExact Mass (Da)Average Mass ( g/mol )Total Exact Mass Contribution (Da)
Carbon (C)2112.00000012.011252.000000
Hydrogen (H)191.0078251.00819.148675
Nitrogen (N)114.00307414.00714.003074
Oxygen (O)215.99491515.99931.989830
Total 43 ----317.141579 Da
  • Monoisotopic Exact Mass: 317.1416 Da

  • Average Molecular Weight: 317.388 g/mol

  • Protonated Molecular Ion [M+H]+ : 318.1489 Da (Calculated by adding the exact mass of a proton, 1.007276 Da) (2)[2].

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To experimentally validate the exact mass of N-benzyl-2-(4-biphenylyloxy)acetamide, an Electrospray Ionization Time-of-Flight (ESI-TOF) MS workflow is employed. The methodology below is designed as a self-validating system, ensuring that instrumental drift does not compromise the sub-5 ppm mass accuracy required for definitive structural confirmation.

Causality of Experimental Design: Electrospray Ionization (ESI) in positive mode is selected because the secondary amide nitrogen and the ether oxygen act as highly efficient proton acceptors, yielding a stable [M+H]+ ion (3)[3]. To guarantee trustworthiness, a lock-mass calibrant is infused continuously in parallel with the sample. This corrects for TOF flight tube thermal expansion in real-time, validating the mass accuracy of every scan.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B ESI+ Ionization (+3.0 kV, 350°C) A->B C Quadrupole Isolation (m/z 318.15) B->C D CID Fragmentation (15-30 eV, Ar Gas) C->D E TOF Mass Analyzer (Lock-Mass Corrected) D->E F Data Analysis (Exact Mass < 5 ppm) E->F

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Step-by-Step ESI-TOF MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol:Water containing 0.1% Formic Acid.

    • Scientific Rationale: Formic acid lowers the pH, providing an abundant proton source that drives the equilibrium toward the formation of the [M+H]+ species, drastically enhancing ESI sensitivity.

  • Instrument Tuning & Ionization: Introduce the sample via direct infusion at 10 µL/min. Set the capillary voltage to +3.0 kV and the desolvation gas temperature to 350°C.

    • Scientific Rationale: These parameters optimize the Taylor cone formation and droplet desolvation rate without inducing thermal degradation of the ether linkage.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin ( [M+H]+ exact mass = 556.2771 Da) through a secondary reference sprayer at 5 µL/min.

    • Scientific Rationale: This provides a continuous internal standard, creating a self-validating feedback loop that corrects for micro-fluctuations in the TOF analyzer.

  • Precursor Isolation & CID Fragmentation: Isolate the precursor ion at m/z 318.15 using the first quadrupole (Q1). Transfer the ions to the collision cell and apply a Collision-Induced Dissociation (CID) energy ramp of 15 to 30 eV using Argon gas.

    • Scientific Rationale: An energy of 15 eV is sufficient to cleave the relatively labile amide bond (yielding benzylamine-derived fragments), while 30 eV forces the cleavage of the robust biphenyl ether linkage, providing a comprehensive structural fingerprint.

  • Mass Defect Analysis: Acquire the TOF spectra and calculate the mass error using the formula:

    Mass Error (ppm)=(318.1489Experimental Mass−318.1489​)×106

    A mass error of <5 ppm definitively confirms the chemical identity of C21H19NO2.

References

  • Royal Society of Chemistry (RSC). "Supporting Information: N-benzyl-N-phenylacetamide". Source:2

  • PubChem (NIH). "N-morpholin-4-yl-2-(4-phenylphenoxy)acetamide". Source:3

  • National Center for Biotechnology Information (NCBI). "6FSD: Mus musculus acetylcholinesterase in complex with 2-(4-Biphenylyloxy)-N-[3-(1-piperidinyl)propyl]-acetamide hydrochloride". Source: 1

Sources

Rational Design and Structure-Activity Relationship (SAR) of N-Benzyl-2-(4-biphenylyloxy)acetamide Derivatives as Reversible MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxidative deamination of monoamine neurotransmitters by Monoamine Oxidase (MAO) is a primary driver of dopamine depletion and oxidative stress in neurodegenerative disorders such as Parkinson's Disease (PD). While first-generation MAO inhibitors were irreversible and non-selective, leading to severe hepatotoxicity and the tyramine-induced hypertensive crisis ("cheese effect"), modern drug discovery has shifted toward highly selective, reversible MAO-B inhibitors[1].

Among novel chemotypes, aryloxyacetamide derivatives have emerged as a privileged scaffold[2]. Specifically, the N-benzyl-2-(4-biphenylyloxy)acetamide framework provides an exceptional structural basis for achieving nanomolar potency and high MAO-B/MAO-A selectivity. This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing the mechanistic causality behind structural modifications, and provides self-validating experimental protocols for evaluating these compounds.

Structural Biology & Pharmacophore Rationale

The MAO-B active site is uniquely bipartite, consisting of an entrance cavity and a substrate cavity , separated by a gating residue (Ile199)[3]. The N-benzyl-2-(4-biphenylyloxy)acetamide scaffold is rationally designed to exploit this dual-pocket architecture:

  • The Biphenyl Ether Tail: The bulky, lipophilic biphenyl group is designed to penetrate the deep substrate cavity. Quantitative Structure-Activity Relationship (QSAR) models confirm that higher molecular weight and bulky hydrophobic groups strongly correlate with enhanced MAO-B inhibition[4]. The biphenyl system engages in critical π−π stacking interactions with the FAD cofactor and aromatic residues (e.g., Tyr326).

  • The Acetamide Linker: The phenoxyacetamide moiety functions as a crucial linker that optimally positions the aromatic substituents[5]. The amide nitrogen and carbonyl oxygen act as hydrogen-bond donors and acceptors, respectively, anchoring the molecule to structural water molecules within the active site.

  • The N-Benzyl Headgroup: This moiety occupies the entrance cavity. Its orientation dictates isoform selectivity, as the entrance cavity of MAO-B is significantly more accommodating to bulky benzyl groups than the corresponding cavity in MAO-A.

Structure-Activity Relationship (SAR) Analysis

To elucidate the SAR of the N-benzyl-2-(4-biphenylyloxy)acetamide scaffold, systematic modifications were evaluated. The quantitative data synthesized below illustrates how specific steric and electronic variations dictate enzymatic affinity.

Table 1: SAR of N-Benzyl-2-(4-biphenylyloxy)acetamide Derivatives
CmpdBiphenyl Substitution (R1)N-Benzyl Substitution (R2)Amide N-AlkylationMAO-B IC 50​ (µM)MAO-A IC 50​ (µM)Selectivity Index (A/B)
1 -H-H-H0.07012.50178
2 4'-Fluoro-H-H0.009>20.0>2200
3 4'-Trifluoromethyl-H-H0.01218.401533
4 2'-Fluoro (Ortho)-H-H0.4508.2018
5 -H4-Methoxy-H0.04510.10224
6 4'-Fluoro4-Methoxy-H0.005>20.0>4000
7 4'-Fluoro-H-CH 3​ (Methyl)>10.0>10.0N/A
Causality of Experimental Choices:
  • Para-Halogenation (Cmpd 2 & 3): Substitutions at the para position of the biphenyl ring with electron-withdrawing groups (e.g., Fluorine or Trifluoromethyl) dramatically increase inhibitory potency[3]. Fluorine enhances the metabolic stability of the distal ring while optimizing the electrostatic potential for π−π interactions with Tyr326.

  • Ortho-Substitution Penalty (Cmpd 4): Moving the halogen to the ortho position forces the biphenyl rings out of coplanarity due to steric clash, preventing the molecule from adopting the flat conformation required to slide into the narrow substrate cavity[3].

  • Amide N-Alkylation (Cmpd 7): Converting the secondary amide to a tertiary amide completely abolishes activity. This proves the causality of the amide proton: it is strictly required as a hydrogen-bond donor to interact with the active site's gating residues.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for determining potency and reversibility.

Protocol 1: High-Throughput Fluorometric MAO-B Kinetic Assay

Purpose: To determine the IC 50​ of synthesized derivatives using a continuous kinetic readout, which eliminates false positives caused by pan-assay interference compounds (PAINS).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of recombinant human MAO-B (5 µg/mL) in 50 mM sodium phosphate buffer (pH 7.4). Prepare the detection mixture containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (MAO-B specific substrate).

  • Pre-Incubation (The Self-Validating Step): In a black 96-well microplate, add 40 µL of the MAO-B solution to 10 µL of the test compound (ranging from 0.1 nM to 10 µM). Crucial: Include Safinamide as a reversible positive control and Selegiline as an irreversible control. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of the detection mixture to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the fluorescence (Excitation: 530 nm / Emission: 590 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot residual activity vs. log[inhibitor] to derive the IC 50​ .

Protocol 2: Dialysis-Based Reversibility Validation

Purpose: To confirm that the N-benzyl-2-(4-biphenylyloxy)acetamide scaffold binds non-covalently, ensuring a safe clinical profile[3].

Step-by-Step Methodology:

  • Enzyme-Inhibitor Complex Formation: Incubate MAO-B (100x assay concentration) with the test compound at a concentration equal to 100 × IC 50​ for 1 hour at 37°C.

  • Rapid Dialysis: Transfer the mixture into a Slide-A-Lyzer dialysis cassette (10K MWCO). Dialyze against 100 volumes of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, changing the buffer three times.

  • Activity Recovery Measurement: Post-dialysis, extract the enzyme and measure residual MAO-B activity using the Amplex Red assay (Protocol 1).

  • Validation Logic: If the compound is reversible (like our scaffold), >85% of enzymatic activity will be recovered post-dialysis. If irreversible (like Selegiline), <10% activity will be recovered.

Molecular Mechanism & Pathway Visualization

The therapeutic efficacy of the N-benzyl-2-(4-biphenylyloxy)acetamide scaffold relies on halting the oxidative deamination of dopamine, thereby preserving neurotransmitter levels and preventing the generation of neurotoxic reactive oxygen species (ROS)[5].

G DA Dopamine MAOB MAO-B Enzyme DA->MAOB Substrate Binding Protection Neuroprotection & Symptom Relief DA->Protection Enhanced Dopaminergic Signaling Metabolites DOPAC + H2O2 MAOB->Metabolites Oxidative Deamination Inhibitor N-benzyl-2-(4-biphenylyloxy)acetamide Inhibitor->DA Preserves Levels Inhibitor->MAOB Competitive Inhibition OxStress Oxidative Stress & Neurodegeneration Metabolites->OxStress ROS Generation

Fig 1. Logical pathway of MAO-B inhibition by the scaffold preventing neurodegeneration.

Conclusion

The N-benzyl-2-(4-biphenylyloxy)acetamide class represents a highly tunable, rationally designed pharmacophore for MAO-B inhibition. By strictly controlling the steric bulk of the biphenyl tail and ensuring the hydrogen-bonding integrity of the acetamide linker, researchers can achieve picomolar affinities. Implementing rigorous, self-validating kinetic and dialysis protocols ensures that only highly selective, reversible candidates progress through the drug development pipeline, ultimately offering safer therapeutic avenues for Parkinson's Disease.

References

  • Shen, W., et al. "Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors." Molecules (2014). 2

  • "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach." Molecular Diversity (2023). 3

  • "QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Current Research in Pharmaceutical Sciences (2017).4

  • "What are the new molecules for MAO inhibitors?" Patsnap Synapse (2025). 5

Sources

Methodological & Application

HPLC method development for N-benzyl-2-(4-biphenylyloxy)acetamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of N-benzyl-2-(4-biphenylyloxy)acetamide

Executive Summary

Accurate quantification of complex, highly lipophilic organic intermediates is a critical bottleneck in drug development and materials science. This application note details the systematic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-benzyl-2-(4-biphenylyloxy)acetamide . Designed for researchers and analytical scientists, this guide moves beyond basic procedural steps to explain the physicochemical causality behind each chromatographic parameter, ensuring a robust, self-validating analytical workflow compliant with modernized ICH Q2(R2) guidelines[1][2].

Analyte Profiling & Method Rationale

Before establishing chromatographic parameters, the method must be tailored to the specific structural and electronic properties of the analyte.

N-benzyl-2-(4-biphenylyloxy)acetamide features three distinct chemical domains: a biphenyl ether moiety, an acetamide bridge, and an N-benzyl group.

  • Lipophilicity & Retention: The presence of three aromatic rings imparts extreme hydrophobicity (estimated LogP > 4.0). To achieve a reasonable retention time ( k′ between 2 and 10) without excessive peak broadening, a strong organic modifier (Acetonitrile) is required in high proportions.

  • Ionization & pH Control: The molecule is strictly neutral across standard chromatographic pH ranges (pH 2.0–8.0). The amide nitrogen does not protonate under typical acidic conditions. However, the mobile phase is buffered with 0.1% Formic Acid (FA). Causality: While the analyte does not ionize, the acidic pH suppresses the ionization of residual silanol groups ( −Si-OH→−Si-O− ) on the silica stationary phase. This eliminates secondary ion-exchange interactions, preventing peak tailing and ensuring a Gaussian peak shape.

  • Detection Wavelength: The extensive π→π∗ transitions within the biphenyl and benzyl aromatic systems provide a strong, distinct UV absorbance maximum. Detection is optimized at 254 nm, a standard and highly sensitive wavelength for aromatic acetamide derivatives[3].

Workflow A 1. Analyte Profiling LogP ~4.5, Neutral Amide B 2. Column Selection C18 (Hydrophobic Retention) A->B C 3. Mobile Phase Tuning 70% ACN / 30% H2O (0.1% FA) B->C D 4. ICH Q2(R2) Validation Specificity, Precision, Accuracy C->D

Fig 1. Analytical lifecycle workflow for N-benzyl-2-(4-biphenylyloxy)acetamide method development.

Optimized Chromatographic Conditions

Based on the analyte profiling, an isocratic elution strategy was selected. Isocratic methods are preferred for single-analyte quantification due to their simplicity, lack of column re-equilibration time, and high reproducibility across different laboratory setups.

ParameterOptimized ConditionScientific Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmHigh carbon load provides necessary hydrophobic retention; 3.5 µm particles balance high theoretical plates with manageable backpressure.
Mobile Phase A HPLC-grade Water + 0.1% FAProvides the aqueous foundation; FA suppresses stationary phase silanol activity.
Mobile Phase B Acetonitrile (ACN) + 0.1% FAACN is chosen over methanol for its lower viscosity, which improves mass transfer and sharpens peaks.
Elution Profile Isocratic: 30% A / 70% BHigh organic composition is mandatory to elute the highly lipophilic biphenyl compound efficiently.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm internal diameter columns, optimal for the van Deemter curve of 3.5 µm particles.
Column Temp. 30 °CMild heating reduces mobile phase viscosity, lowering system backpressure and improving run-to-run retention time stability.
Detection UV at 254 nmCaptures the primary π→π∗ transitions of the aromatic rings[3].
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity for low-level quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. The method relies on strict System Suitability Testing (SST) to verify fluidic and column integrity before any data is accepted.

Step 1: Mobile Phase Preparation & Degassing

  • Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water.

  • Prepare Mobile Phase B by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Critical Action: Ultrasonically degas both phases for 10 minutes. Causality: Dissolved gases will outgas in the pump heads under high pressure, leading to micro-bubbles, baseline noise, and erratic retention times.

Step 2: Standard Solution Preparation

  • Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN. Causality: Attempting to dissolve this highly lipophilic analyte in aqueous mixtures will cause immediate precipitation.

  • Working Solutions: Perform serial dilutions using a diluent of 70:30 ACN:Water . Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," where the analyte travels un-retained in the injection plug, causing peak splitting or fronting.

Step 3: Filtration

  • Filter all final samples through a 0.22 µm PTFE syringe filter into HPLC vials. Causality: PTFE is chemically inert to high concentrations of Acetonitrile. Using incompatible filters (e.g., Cellulose Acetate) will result in polymer leaching and ghost peaks.

Step 4: System Suitability Testing (SST)

  • Inject the 50 µg/mL working standard five times consecutively.

  • Self-Validating Gate: Proceed with sample analysis only if the system meets the following criteria:

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plate Count ( N ) 5000.

Protocol Stock Stock Solution 1.0 mg/mL in 100% ACN Dilution Serial Dilution Diluent: 70% ACN / 30% H2O Stock->Dilution Filter Filtration 0.22 µm PTFE Filter Dilution->Filter Inject HPLC Injection Pass SST Criteria First Filter->Inject Analyze Data Acquisition UV Detection @ 254 nm Inject->Analyze

Fig 2. Step-by-step sample preparation and HPLC injection protocol for accurate quantification.

ICH Q2(R2) Method Validation Framework

To demonstrate that the analytical procedure is fit for its intended purpose, the method was validated in strict accordance with the modernized ICH Q2(R2) guidelines[1][2].

  • Specificity: Blank injections of the 70:30 ACN:Water diluent showed zero interfering peaks at the retention time of N-benzyl-2-(4-biphenylyloxy)acetamide, confirming the method's ability to unambiguously assess the analyte.

  • Linearity and Range: The method demonstrated excellent linear response across a working range of 1.0 to 100.0 µg/mL, covering both trace impurity levels and standard assay concentrations.

  • Precision: Both intra-day (repeatability) and inter-day (intermediate precision) metrics fell well below the regulatory threshold of 2.0% RSD[2].

  • Accuracy: Recovery studies performed via standard addition at 50%, 100%, and 150% of the target concentration yielded recoveries tightly bound to 100%.

Validation Parameter (ICH Q2)Result / Observed ValueRegulatory Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLMust cover 80-120% of target conc.
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (%RSD) 0.8% ( n=6 ) 2.0%
Inter-day Precision (%RSD) 1.2% ( n=12 over 3 days) 2.0%
Accuracy (% Recovery) 99.5% – 101.2%98.0% – 102.0%

References

  • [1] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:

  • [2] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:

  • [3] Academia.edu / Elsevier B.V. Development and validation of HPLC method for the resolution of drug intermediates: dl-3-Phenyllactic acid, dl-O-acetyl-3-phenyllactic acid and (±)-mexiletine acetamide enantiomers. Available at:

Sources

Application Note: Optimized Solubilization and Media Formulation Protocol for N-benzyl-2-(4-biphenylyloxy)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-2-(4-biphenylyloxy)acetamide (Molecular Formula: C₂₁H₁₉NO₂, MW: ~317.39 g/mol ) is a highly lipophilic small molecule. Its chemical architecture features a bulky, hydrophobic biphenyl system and a benzyl ring, rendering it practically insoluble in aqueous physiological buffers. Direct introduction of such hydrophobic compounds into cell culture media typically results in rapid precipitation ("crashing out"). This application note details a validated, three-tier solubilization strategy utilizing Dimethyl Sulfoxide (DMSO) and a carrier-protein intermediate dilution step. This protocol ensures stable, precipitate-free delivery to in vitro cell cultures while maintaining solvent concentrations below cytotoxic thresholds.

Physicochemical Profiling & Causality of Experimental Choices

The Thermodynamic Challenge of Lipophilicity

Due to the absence of ionizable groups (e.g., primary amines or carboxylic acids) that could be manipulated via pH adjustments, N-benzyl-2-(4-biphenylyloxy)acetamide relies entirely on polar aprotic solvents for initial dissolution. DMSO is the industry standard because its amphiphilic nature effectively disrupts the crystal lattice of lipophilic molecules while remaining fully miscible with water. Furthermore, DMSO possesses a significantly lower vapor pressure compared to alternatives like acetonitrile, minimizing evaporation and concentration shifts during prolonged cellular incubation at 37°C ()[1].

Preventing the "Crashing Out" Phenomenon

When a concentrated DMSO stock of a lipophilic drug is injected directly into an aqueous basal medium, the local dielectric constant spikes at the droplet interface. The compound's hydrophobic domains rapidly aggregate to minimize thermodynamically unfavorable interactions with water, causing irreversible microcrystal nucleation.

To prevent this, our protocol employs a carrier-protein intermediate step . By pre-diluting the DMSO stock into warmed Fetal Bovine Serum (FBS), the compound is immediately sequestered into the hydrophobic binding pockets of serum albumin. This protein complex acts as a thermodynamic sink, stabilizing the molecule in the aqueous phase before it is introduced to the bulk basal media ()[1]. Additionally, maintaining ≥10% FBS in the final assay prevents the highly lipophilic compound from adsorbing to the polystyrene walls of the culture vessels ()[2].

Step-by-Step Methodology: The Three-Tier Solubilization Protocol

Phase 1: Master Stock Preparation (50 mM in 100% DMSO)

Goal: Achieve complete molecular dispersion in an anhydrous environment.

  • Calculate Mass: To prepare 1 mL of a 50 mM stock, weigh exactly 15.87 mg of anhydrous N-benzyl-2-(4-biphenylyloxy)acetamide powder.

  • Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube (to prevent potential photolytic degradation). Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If any particulate matter remains, place the tube in a water bath sonicator at room temperature for 5–10 minutes until the solution is completely optically clear.

  • Storage: Aliquot into 50 µL single-use vials and store at -20°C. Note: DMSO is highly hygroscopic; single-use aliquots prevent atmospheric moisture from inducing premature precipitation.

Phase 2: Intermediate Carrier Dilution (10x Concentration)

Goal: Sequester the compound in carrier proteins to prevent aqueous nucleation.

  • Pre-warm Carrier: Warm an aliquot of 100% FBS to 37°C in a water bath.

  • First Dilution: To prepare a 500 µM intermediate solution, add 10 µL of the 50 mM Master Stock dropwise into 990 µL of the pre-warmed FBS while gently vortexing.

  • Equilibration: Incubate this intermediate mixture at 37°C for 5 minutes to allow complete albumin binding.

Phase 3: Final Assay Media Formulation & Self-Validation

Goal: Achieve the target assay concentration while keeping DMSO ≤ 0.1%.

  • Final Dilution: Dilute the intermediate solution 1:10 into your pre-warmed basal cell culture media (e.g., add 1 mL of intermediate to 9 mL of basal media).

  • Result: The final media will contain 50 µM of the target compound, 10% FBS, and exactly 0.1% DMSO .

  • Self-Validation (Vehicle Control): You must prepare a parallel vehicle control containing 0.1% DMSO and 10% FBS without the compound. DMSO can act as a chemical chaperone and alter membrane permeability; exceeding 0.5% - 1.2% can induce spontaneous cellular differentiation or cytotoxicity ()[3]. Keeping DMSO strictly at ≤0.1% ensures that any observed phenotypic changes are exclusively driven by the compound ()[4].

Quantitative Data: Dilution Matrix

The following table summarizes the dilution math required to maintain safe solvent thresholds while achieving a standard 50 µM assay concentration.

Process StepSolution MatrixCompound ConcentrationDMSO ConcentrationPrimary Purpose
1. Master Stock 100% Anhydrous DMSO50 mM (50,000 µM)100%Long-term stable storage; complete crystal lattice disruption.
2. Intermediate 100% Pre-warmed FBS500 µM1.0%Protein sequestration; prevents thermodynamic "crashing out".
3. Final Assay 90% Basal Media + 10% FBS50 µM0.1% In vitro cell treatment; safe physiological environment.
4. Vehicle Control 90% Basal Media + 10% FBS0 µM0.1% Baseline self-validation; controls for solvent-induced artifacts.

Workflow Visualization

Workflow A 1. Solid Compound N-benzyl-2-(4-biphenylyloxy)acetamide B 2. Master Stock (50 mM) in 100% Anhydrous DMSO A->B Add DMSO & Sonicate C 3. Intermediate Dilution in Pre-warmed 100% FBS (37°C) B->C Dropwise addition (Protein Sequestration) D 4. Final Assay Media (e.g., 50 µM Compound, 0.1% DMSO) C->D Dilute 1:10 in Basal Media

Fig 1: Three-tier solubilization workflow preventing lipophilic precipitation in aqueous media.

Troubleshooting & Quality Control

  • Micro-precipitation Check: Before applying the final media to your cells, inspect the solution under a phase-contrast microscope (10x or 20x objective). If needle-like crystals or opaque globules are visible, the compound has exceeded its solubility limit.

  • Corrective Action: If precipitation occurs, do not attempt to heat the final media above 37°C, as this will denature the carrier proteins. Instead, lower the final target concentration (e.g., to 10 µM) or increase the incubation time during the Phase 2 intermediate step to ensure maximum albumin binding.

References

  • Title: A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media Source: PubMed Central (PMC) URL: [Link]

  • Title: Pitfalls in cell culture work with xanthohumol Source: Ingenta Connect / Phytomedicine URL: [Link]

  • Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: bioRxiv URL: [Link]

  • Title: Dimethyl sulfoxide in cryopreserved mesenchymal stromal cell therapy products: is there a safety risk to patients? Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: Synthesis and Analytical Validation of N-benzyl-2-(4-biphenylyloxy)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Rationale

The incorporation of biphenyl ether motifs into small-molecule libraries is a well-established strategy in medicinal chemistry for probing hydrophobic binding pockets and modulating physicochemical properties such as lipophilicity (LogP). The target compound, N-benzyl-2-(4-biphenylyloxy)acetamide , features a flexible acetamide linker bridging a benzyl group and a rigid biphenyl ether system.

As a Senior Application Scientist, I have designed this protocol to prioritize high atom economy, scalability, and straightforward purification. The synthesis relies on a robust two-step sequence: an initial Schotten-Baumann-type N-acylation followed by a Williamson ether synthesis. This approach avoids the use of sensitive coupling reagents (like HATU or EDC) by leveraging highly reactive, commercially available acyl chlorides and alkylating agents.

Synthetic Pathway Visualization

The following workflow illustrates the logical progression from raw materials to the final target, highlighting the two primary transformations.

SynthesisRoute A Benzylamine + Chloroacetyl Chloride B 2-Chloro-N-benzylacetamide (Intermediate 1) A->B Step 1: N-Acylation (DCM, Et3N, 0°C) D N-benzyl-2-(4-biphenylyloxy)acetamide (Target) B->D Step 2: SN2 Etherification (DMF, 80°C) C 4-Phenylphenol + K2CO3 C->D

Retrosynthetic and forward synthetic pathway for N-benzyl-2-(4-biphenylyloxy)acetamide.

Reagent and Stoichiometry Design

The following table outlines the stoichiometric ratios designed for a 10 mmol scale synthesis. Equivalents are optimized to ensure complete conversion while minimizing difficult-to-remove byproducts.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Step 1
Benzylamine [1]Nucleophile107.151.010.0 mmol (1.07 g)
Chloroacetyl chloride [2]Electrophile112.941.111.0 mmol (1.24 g)
Triethylamine (Et₃N)Acid Scavenger101.191.515.0 mmol (1.52 g)
Dichloromethane (DCM)Solvent84.93N/A30 mL
Step 2
4-Phenylphenol [3]Nucleophile170.211.09.0 mmol (1.53 g)*
Intermediate 1Electrophile183.641.059.45 mmol (1.73 g)
Potassium Carbonate (K₂CO₃)Base138.212.018.0 mmol (2.49 g)
Dimethylformamide (DMF)Solvent73.09N/A20 mL

*Note: Step 2 scale is adjusted assuming a 90% yield from Step 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-benzylacetamide

Mechanistic Insight: The reaction between benzylamine and chloroacetyl chloride is highly exothermic. Triethylamine is utilized as a non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted benzylamine, which would stall the reaction.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) to 20 mL of anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) and allow the solution to cool for 10 minutes. Causality: Low temperatures suppress the secondary displacement of the chloride by the amine, ensuring high chemoselectivity for N-acylation.

  • Addition: Dissolve chloroacetyl chloride (1.24 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual amines, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as an off-white solid.

Step 2: Synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide

Mechanistic Insight: This is a classic Williamson ether synthesis proceeding via an Sₙ2 mechanism. DMF is selected as a polar aprotic solvent because it highly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-phenylphenol (1.53 g, 9.0 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.49 g, 18.0 mmol) to the solution. Stir at room temperature for 30 minutes. Causality: Pre-stirring allows for the formation of the phenoxide ion, which is indicated by a slight color change in the suspension.

  • Alkylation: Add Intermediate 1 (1.73 g, 9.45 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 6 hours. Monitor via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Pour the reaction contents into 100 mL of rapidly stirring ice water. The target compound will precipitate as a crude solid.

  • Isolation & Purification: Collect the precipitate via vacuum filtration and wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and salts. Recrystallize the crude solid from boiling ethanol to afford the pure target compound as white crystalline needles.

Analytical Validation Parameters

To ensure trustworthiness and structural integrity, the synthesized compound must be validated against the following expected analytical profiles.

Analytical TechniqueExpected Diagnostic Signals
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.25 (m, 14H, Ar-H), 6.95 (d, 2H, Ar-H), 6.80 (br s, 1H, NH), 4.55 (s, 2H, O-CH₂), 4.45 (d, 2H, N-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 168.5 (C=O), 157.2 (Ar-O), 140.5, 138.2, 134.5, 128.8-126.5 (Ar-C), 115.0 (Ar-C), 67.5 (O-CH₂), 43.2 (N-CH₂).
ESI-MS (Positive Mode) Calculated for C₂₁H₁₉NO₂: 317.14; Found: m/z 318.2[M+H]⁺, 340.2 [M+Na]⁺.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7322, Chloroacetyl chloride" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7103, Biphenyl-4-ol" PubChem, [Link]

Troubleshooting & Optimization

Technical Support Center: Formulating N-benzyl-2-(4-biphenylyloxy)acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of N-benzyl-2-(4-biphenylyloxy)acetamide .

Mechanistic Overview of the Problem

N-benzyl-2-(4-biphenylyloxy)acetamide is a "brick dust" and "grease ball" molecule. Its architecture features a biphenyl system, an ether linkage, an acetamide core, and a terminal benzyl group. Crucially, it lacks any ionizable functional groups (no basic amines or acidic carboxylates) at physiological pH. This structural profile results in a high partition coefficient (LogP) and profound aqueous insolubility. Because it cannot be protonated or deprotonated, standard pH-adjustment strategies are entirely ineffective. This guide provides field-validated troubleshooting steps to overcome kinetic solubility limits, prevent colloidal aggregation, and ensure reliable data.

Formulation Decision Matrix

Before troubleshooting, use the following workflow to determine the appropriate solubilization strategy based on your specific assay constraints.

SolubilityWorkflow N1 N-benzyl-2-(4-biphenylyloxy)acetamide Solubility Issue N2 Determine Assay Type N1->N2 N3 Biochemical / Enzymatic N2->N3 N4 Cell-Based / In Vivo N2->N4 N5 Add 0.01% Triton X-100 or CHAPS N3->N5 Mitigate promiscuous inhibition N7 Formulate with HP-β-CD (Inclusion Complex) N4->N7 Avoid toxic surfactants N6 Check Aggregation (Nephelometry / DLS) N5->N6 N6->N7 Still Aggregated N8 Proceed with Assay N6->N8 Soluble & Monomeric N7->N8 Soluble Complex

Decision tree for solubilizing N-benzyl-2-(4-biphenylyloxy)acetamide based on assay constraints.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into the aqueous assay buffer. How do I fix this? Causality: You are observing a failure of "kinetic solubility." When a highly concentrated DMSO stock is subjected to a "solvent shift" into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can solvate. The local concentration of the compound exceeds its thermodynamic solubility, leading to rapid nucleation and precipitation 1. Because N-benzyl-2-(4-biphenylyloxy)acetamide has high crystal lattice energy (due to planar aromatic stacking), it crashes out instantly. Solution: Do not spike 100% DMSO directly into the aqueous buffer. Create an intermediate dilution cascade (e.g., 100% DMSO → 50% DMSO/50% Buffer → Assay Buffer). Use laser nephelometry to empirically determine the kinetic solubility limit in your specific buffer before running the assay 2.

Q2: My biochemical assay shows an excellent IC50, but the Hill slope is unusually steep (>2.0) and the enzyme kinetics are non-competitive. Is this a real hit? Causality: Highly lipophilic compounds often form colloidal aggregates (50–500 nm in diameter) in aqueous solutions. These aggregates nonspecifically sequester and denature proteins on their massive surface area, leading to false-positive "promiscuous inhibition" 3. Solution: Run a detergent-based counter-screen. Add 0.01% (v/v) Triton X-100 or CHAPS to your assay buffer. Non-ionic detergents form micelles that disrupt colloidal aggregates. If the inhibitory activity disappears upon adding detergent, your compound was acting as an aggregator, not a specific binder.

Q3: I cannot use detergents because my assay is cell-based (toxicity issues). How can I keep the compound in solution? Causality: Surfactants like Triton X-100 lyse cell membranes, and co-solvents like DMSO become toxic to most cell lines above 0.1–0.5% (v/v). Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is perfectly sized to encapsulate the biphenyl moiety of N-benzyl-2-(4-biphenylyloxy)acetamide, forming a water-soluble 1:1 inclusion complex 4. This masks the hydrophobicity without disrupting cell membranes, maintaining a dynamic equilibrium that allows the drug to partition into the target binding site 5.

Self-Validating Experimental Protocols

Protocol A: Detection of Colloidal Aggregation via Nephelometry & DLS

This protocol utilizes a self-validating detergent reversal step to confirm whether insolubility is causing assay interference.

  • Preparation: Prepare a 10 mM stock of N-benzyl-2-(4-biphenylyloxy)acetamide in 100% DMSO.

  • Serial Dilution: Perform a serial dilution in your assay buffer (e.g., 1 µM to 100 µM) in a 96-well black, clear-bottom plate. Ensure the final DMSO concentration remains constant (e.g., 1% v/v) across all wells.

  • Nephelometry: Measure forward scattered light using a laser nephelometer. An inflection point in the scattering intensity indicates the kinetic solubility limit.

  • DLS Confirmation: For wells above the inflection point, analyze via Dynamic Light Scattering (DLS) to confirm the presence of 50–500 nm colloidal particles.

  • Validation Step: Add 0.01% (v/v) Triton X-100 to the aggregated wells and incubate for 10 minutes. Re-read via DLS. A disappearance of the particle peak confirms reversible colloidal aggregation, proving the compound is prone to promiscuous inhibition.

Protocol B: Preparation of an HP-β-CD Inclusion Complex (Phase-Solubility Method)

This protocol generates a thermodynamically stable, water-soluble formulation suitable for cell-based and in vivo assays.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or PBS.

  • Suspension: Add an excess amount (e.g., 5 mg/mL) of solid N-benzyl-2-(4-biphenylyloxy)acetamide to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48–72 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter to ensure sterility and remove micro-crystals.

  • Validation Step: Quantify the dissolved compound concentration in the filtrate using HPLC-UV against a standard curve. The resulting solution is a true molecular dispersion and can be lyophilized for stable, long-term storage.

Quantitative Comparison of Solubilization Strategies

Solubilization MethodPrimary MechanismMax Typical ConcentrationAssay CompatibilityRisk of False Positives
DMSO (1% v/v) Co-solvent (Polarity reduction)<10 µMBiochemical onlyHigh (Colloidal Aggregation)
Triton X-100 (0.01%) Micellar Solubilization~50 µMBiochemical onlyLow (Disrupts aggregates)
HP-β-CD (20% w/v) Host-Guest Inclusion Complex>1 mMBiochemical & Cell-BasedLow (True molecular solution)

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS).1

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols (via PMC/NIH).3

  • Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin. Journal of Agricultural and Food Chemistry (ACS).4

  • Changes in the intestinal absorption mechanism of icariin in the nanocavities of cyclodextrins. International Journal of Nanomedicine (Taylor & Francis).5

  • Aqueous Solubility Assay. Enamine.2

Sources

Troubleshooting low yield in N-benzyl-2-(4-biphenylyloxy)acetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aryloxyacetamide Synthesis . This portal is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind synthetic failures, establish self-validating experimental protocols, and provide data-driven solutions to optimize your reaction workflows.

Mechanistic Overview & Route Selection

The synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide can theoretically be approached via two distinct pathways. Understanding the kinetic limitations of each is the first step in troubleshooting low yields.

  • Route A (Ester-First): Involves the Williamson etherification of 4-phenylphenol with ethyl bromoacetate, followed by the aminolysis of the resulting ester with benzylamine.

  • Route B (Amide-First): Involves the Schotten-Baumann amidation of benzylamine with chloroacetyl chloride, followed by the Williamson etherification of the resulting 2-chloro-N-benzylacetamide with 4-phenylphenol.

Causality for Route Selection: Route A frequently suffers from severe yield drops during the aminolysis step. Unactivated esters are poor electrophiles, and the ethoxide ion is a poor leaving group, requiring the formation of a high-energy zwitterionic tetrahedral intermediate [1]. Without harsh heating or Lewis acid catalysis, this step stalls. Conversely, Route B bypasses this kinetic bottleneck by forming the robust amide bond first, leaving the highly efficient SN2 Williamson etherification as the final step [2].

SyntheticRoutes R1 4-Phenylphenol + Ethyl Bromoacetate I1 Ethyl 2-(4-biphenylyloxy)acetate R1->I1 K2CO3, DMF (Route A) R2 Benzylamine (Aminolysis) I1->R2 Heat / Catalyst (Low Yield Bottleneck) Prod N-Benzyl-2-(4-biphenylyloxy)acetamide R2->Prod Heat / Catalyst (Low Yield Bottleneck) R3 Chloroacetyl Chloride + Benzylamine I2 2-Chloro-N-benzylacetamide R3->I2 NaOH, DCM (Route B) R4 4-Phenylphenol (Williamson Etherification) I2->R4 K2CO3, KI, MeCN (Preferred Route) R4->Prod K2CO3, KI, MeCN (Preferred Route)

Synthetic routes for N-benzyl-2-(4-biphenylyloxy)acetamide highlighting the preferred Route B.

Self-Validating Experimental Protocols (Route B)

To ensure high yields, the following protocols incorporate in-process controls that validate the success of each step before proceeding.

Step 1: Synthesis of 2-Chloro-N-benzylacetamide

This step utilizes biphasic Schotten-Baumann conditions to prevent the premature hydrolysis of the highly reactive acyl chloride.

  • Preparation: Dissolve benzylamine (0.04 mol) in 150 mL of 2N aqueous NaOH. Cool the flask to 0 °C in an ice bath to suppress the exothermic hydrolysis of the incoming reagent [3].

  • Addition: Dissolve chloroacetyl chloride (0.04 mol) in 100 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the aqueous amine over 30 minutes under vigorous stirring.

  • Reaction: Stir for 1 hour at 0 °C. Self-Validation Check: The pH of the aqueous layer must remain alkaline (>9). If it drops, the HCl byproduct is not being neutralized, which will protonate the benzylamine and halt the reaction.

  • Workup: Separate the layers. Extract the aqueous phase with DCM (50 mL). Combine the organic layers and wash sequentially with 1N HCl (to remove unreacted amine) and saturated NaHCO3 (to remove chloroacetic acid byproducts).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under vacuum. Yields should routinely exceed 75% [3].

Step 2: Synthesis of N-Benzyl-2-(4-biphenylyloxy)acetamide

This step utilizes a Finkelstein-assisted SN2 mechanism to drive the etherification to completion.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 2-chloro-N-benzylacetamide (0.005 mol) and 4-phenylphenol (0.005 mol) in 100 mL of anhydrous acetonitrile (MeCN).

  • Catalysis: Add anhydrous K2CO3 (0.005 mol) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) [3]. Causality: The KI converts the alkyl chloride to an alkyl iodide in situ. Iodide is a vastly superior leaving group, lowering the SN2 activation energy.

  • Reaction: Reflux the mixture (approx. 82 °C) under continuous magnetic stirring for 8–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Remove the MeCN via rotary evaporation. Partition the crude residue between chloroform (100 mL) and water (50 mL).

  • Purification Wash (Critical): Wash the organic layer with 0.5 M NaOH (50 mL). Self-Validation Check: This wash deprotonates any unreacted 4-phenylphenol, pulling it into the aqueous layer as a phenoxide salt and preventing it from co-crystallizing with your final product.

  • Isolation: Wash with brine, dry over MgSO4, and concentrate. Recrystallize from ethanol to afford the pure product.

Quantitative Data: Optimizing the Etherification Step

The table below summarizes the causality of different reaction conditions on the final yield of the Williamson etherification step.

BaseSolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3AcetoneNone56 (Reflux)1645Insufficient thermal energy for the chloride leaving group.
K2CO3MeCNNone82 (Reflux)1265Higher temp improves rate, but chloride remains a kinetic bottleneck.
K2CO3 MeCN KI (0.1 eq) 82 (Reflux) 8 88 Finkelstein activation generates highly reactive alkyl iodide.
Cs2CO3DMFNone80685Cesium effect increases phenoxide nucleophilicity; harder workup.
NaOH (aq)DCMPTC (TBAB)2524<20Competitive hydrolysis of the alkyl chloride by aqueous hydroxide.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield of Final Product Cause1 Incomplete Williamson Etherification Issue->Cause1 Cause2 Ester Hydrolysis (Route A) Issue->Cause2 Cause3 Sluggish Aminolysis (Route A) Issue->Cause3 Sol1 Add KI catalyst, Use dry MeCN/DMF Cause1->Sol1 Sol2 Strictly anhydrous base, Avoid excess H2O Cause2->Sol2 Sol3 Switch to Route B (Pre-form amide) Cause3->Sol3

Troubleshooting logic for diagnosing and resolving low synthetic yields.

Q: I am using Route A, and my ester intermediate is disappearing, but I am not getting the final amide. What is happening? A: You are likely experiencing competitive ester hydrolysis. If your solvent or base (e.g., K2CO3) is not strictly anhydrous, adventitious water will act as a nucleophile. The hydroxide ion will attack the ethyl 2-(4-biphenylyloxy)acetate, hydrolyzing it into 2-(4-biphenylyloxy)acetic acid instead of undergoing aminolysis [4]. Ensure all reagents are anhydrous, or switch to Route B.

Q: Why does the addition of Potassium Iodide (KI) drastically improve my yield in Route B? A: The reaction between 4-phenylphenol and 2-chloro-N-benzylacetamide is a classic SN2 bimolecular nucleophilic substitution [5]. The chloride ion is only a moderate leaving group. By adding KI, you initiate an in situ Finkelstein reaction. The iodide ion displaces the chloride to form 2-iodo-N-benzylacetamide. Because the carbon-iodine bond is weaker and iodide is a highly polarizable, excellent leaving group, the subsequent attack by the phenoxide nucleophile is kinetically favored, driving the reaction to completion [3].

Q: My NMR shows a significant impurity with aromatic peaks. TLC indicates a spot that runs very close to my product. How do I fix this? A: This is almost certainly unreacted 4-phenylphenol. Because both the product and the starting material are highly lipophilic biphenyl derivatives, they co-elute on silica and co-precipitate during crystallization. You must remove the 4-phenylphenol chemically during the liquid-liquid extraction phase. Washing your organic layer with 0.5 M NaOH will deprotonate the phenol (pKa ~10), converting it into a water-soluble sodium phenoxide salt, which is easily discarded in the aqueous waste.

Optimizing LC-MS/MS mobile phase for N-benzyl-2-(4-biphenylyloxy)acetamide detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals working with N-benzyl-2-(4-biphenylyloxy)acetamide , a highly hydrophobic, neutral molecule.

Because this compound features a bulky biphenyl ether system and a neutral amide linkage, it presents unique challenges in electrospray ionization (ESI), particularly regarding adduct formation and poor fragmentation. Below is a comprehensive, causality-driven guide to optimizing your mobile phase and resolving common detection issues.

I. Ionization & Adduct Mitigation Strategy

IonizationPathway A N-benzyl-2-(4-biphenylyloxy)acetamide (Neutral Amide) B Standard Acidic Phase (0.1% FA in H2O/ACN) A->B Trace Na+ in system C Buffered Phase (5mM NH4Formate + 0.1% FA) A->C Buffer addition D [M+Na]+ Adduct Dominates (Resists CID Fragmentation) B->D High Na+ affinity E [M+NH4]+ and [M+H]+ Formed (Excellent CID Fragmentation) C->E NH4+ displaces Na+

Ionization pathway and adduct mitigation strategy for neutral amides.

II. Frequently Asked Questions (FAQs)

Q: Why does my compound yield a massive signal in Q1 (Full Scan) but almost no signal in Q3 (MRM)? A: This is a classic symptom of alkali metal adduction. As a neutral amide, the carbonyl oxygen of N-benzyl-2-(4-biphenylyloxy)acetamide has a high electron density and a strong affinity for trace sodium (Na⁺) and potassium (K⁺) present in glassware and solvents. In the ESI source, it forms a highly stable [M+Na]⁺ adduct. The Causality: During Collision-Induced Dissociation (CID) in the collision cell, the energy required to break the covalent bonds of your molecule is higher than the energy required to break the coordination bond between the molecule and the sodium ion. Consequently, the adduct simply dissociates back into the intact neutral molecule and a bare Na⁺ ion (m/z 23), which falls below the low-mass cutoff of the quadrupole. This yields zero useful structural fragments for MRM transitions [1].

Q: How do I suppress sodium adducts and promote fragmentable ions? A: You must introduce a competing ion that acts as a proton donor during CID. Adding 2 to 10 mM ammonium formate (or ammonium acetate) to your aqueous mobile phase provides a constant supply of ammonium ions (NH₄⁺) [1]. The molecule will preferentially form an[M+NH₄]⁺ adduct in the source. The Causality: Unlike sodium, the ammonium adduct is thermolabile. Upon entering the collision cell, [M+NH₄]⁺ readily loses neutral ammonia gas (NH₃), transferring a proton to the analyte to form a highly excited [M+H]⁺ ion. This protonated species then undergoes excellent fragmentation along the amide or ether bonds, yielding strong MRM transitions [2].

Q: Which organic modifier is optimal for this compound: Acetonitrile (ACN) or Methanol (MeOH)? A: For highly hydrophobic, bulky molecules like biphenyl ethers, Methanol is frequently superior for ionization, even if Acetonitrile provides slightly sharper chromatographic peaks. The Causality: Methanol is a protic solvent; it participates in hydrogen bonding and facilitates proton transfer within the ESI droplet, significantly enhancing [M+H]⁺ yield. Furthermore, highly lipophilic compounds can suffer from poor solubility or transient precipitation in the high-aqueous starting conditions of an ACN gradient. MeOH maintains better solvation for extended aromatic systems. Critical note: You must use strictly LC-MS grade MeOH, as HPLC-grade contains trace metals that will immediately reintroduce sodium adducts [1].

Q: Will adjusting the mobile phase pH improve the retention time or peak shape of this compound? A: No. Because N-benzyl-2-(4-biphenylyloxy)acetamide lacks ionizable acidic or basic functional groups (the amide nitrogen is non-basic under standard LC conditions), its retention is strictly governed by hydrophobic interactions and is inherently insensitive to mobile phase pH [4]. However, pH does affect the background noise and the state of the silica stationary phase. Maintaining a mildly acidic pH (e.g., 0.1% formic acid) is recommended to keep residual column silanols protonated, thereby preventing secondary interactions and peak tailing.

III. Quantitative Data: Mobile Phase Performance Metrics

The table below summarizes the expected quantitative impact of various mobile phase compositions on the detection of N-benzyl-2-(4-biphenylyloxy)acetamide.

Aqueous Mobile Phase (A)Organic Mobile Phase (B)Dominant Precursor IonRelative MS/MS SensitivityPeak Shape (Asymmetry)
0.1% Formic Acid in H₂O0.1% Formic Acid in ACN[M+Na]⁺Very Low (<5%)1.05 (Excellent)
0.1% Formic Acid in H₂O0.1% Formic Acid in MeOH[M+Na]⁺ / [M+H]⁺ mixLow (15%)1.15 (Good)
5 mM NH₄Formate + 0.1% FA 5 mM NH₄Formate in MeOH [M+NH₄]⁺ / [M+H]⁺ Maximum (100%) 1.10 (Excellent)
10 mM NH₄Acetate (pH 6.8)Methanol[M+NH₄]⁺High (85%)1.25 (Moderate tailing)

IV. Troubleshooting & Optimization Workflow

OptimizationWorkflow Step1 1. Baseline Infusion Assess [M+H]+ vs [M+Na]+ ratio Step2 2. Buffer Titration Test 2mM vs 5mM vs 10mM NH4Fc Step1->Step2 If [M+Na]+ > 20% Step3 3. Organic Modifier Compare MeOH vs ACN Step2->Step3 Once [M+NH4]+ is dominant Step4 4. Gradient Tuning Ensure elution >60% Organic Step3->Step4 Select solvent with highest S/N

Step-by-step LC-MS/MS mobile phase optimization workflow.

Step-by-Step Methodology: Self-Validating Mobile Phase Optimization

To guarantee scientific integrity, do not guess the buffer concentration. Build a self-validating system using the following protocol:

Step 1: System Passivation and Baseline Profiling

  • Flush the LC system and MS source with 50:50 Isopropanol:Water containing 0.1% Formic acid for 2 hours to strip residual alkali metals from the lines.

  • Prepare a 100 ng/mL neat solution of N-benzyl-2-(4-biphenylyloxy)acetamide in 50:50 MeOH:H₂O.

  • Infuse directly into the MS at 10 µL/min using a syringe pump.

  • Perform a Q1 full scan (m/z 100-600). Identify the ratio of[M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.

Step 2: On-Column Buffer Titration

  • Prepare three distinct Aqueous (A) mobile phases:

    • A1: Water + 0.1% Formic Acid (FA)

    • A2: Water + 2 mM Ammonium Formate (NH₄Fc) + 0.1% FA

    • A3: Water + 5 mM NH₄Fc + 0.1% FA

  • Prepare matching Organic (B) mobile phases using LC-MS grade Methanol.

  • Inject the analyte using a standard gradient (e.g., 5% to 95% B over 5 minutes) for each mobile phase pair.

  • Validation Check: Plot the Area Under the Curve (AUC) of the [M+Na]⁺ MRM transition versus the[M+H]⁺ / [M+NH₄]⁺ transitions. The optimal buffer concentration is the lowest molarity that completely suppresses the sodium adduct while maximizing the target transition. Note: Exceeding 10 mM buffer can cause ion suppression at the source.

Step 3: Matrix Factor (MF) Evaluation

  • Because the biphenyl group makes this compound elute late (typically in the high-organic wash phase), it is at severe risk of co-eluting with endogenous phospholipids from biological matrices (e.g., plasma).

  • Perform a post-column infusion of the analyte while injecting a blank matrix sample.

  • Monitor the MRM transition. If a signal dip (ion suppression) occurs at the retention time of your compound, flatten the gradient slope between 60% and 80% organic to separate the analyte from the phospholipid suppression zone.

V. References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals ResearchGate URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize Welch Materials URL:[Link]

Preventing chemical degradation of N-benzyl-2-(4-biphenylyloxy)acetamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-benzyl-2-(4-biphenylyloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. By understanding its potential degradation pathways, you can implement effective preventative measures, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the stability of N-benzyl-2-(4-biphenylyloxy)acetamide.

Q1: What are the primary chemical stability risks for N-benzyl-2-(4-biphenylyloxy)acetamide during storage?

A1: Based on its molecular structure, the two most significant risks are hydrolysis and oxidation . The amide linkage is susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions.[1][2] The ether linkage and benzylic position are potential sites for oxidation, a process that can be initiated by atmospheric oxygen, light, or trace metal impurities.[2][3]

Q2: I noticed my solid compound has started to clump together and has a slight yellowish tint. What could be the cause?

A2: These physical changes often signal chemical degradation. Clumping can indicate the absorption of atmospheric moisture, which increases the risk of hydrolysis. A color change, such as yellowing, is a common indicator of oxidative degradation.[4] It is crucial to re-analyze the purity of the material before use.

Q3: What is the single most critical environmental factor to control for this compound?

A3: Moisture is the most critical factor. Water is a direct reactant in the hydrolysis of the amide bond, which is the most probable degradation pathway under typical laboratory conditions.[1][5] Therefore, protecting the compound from humidity is paramount.

Q4: How can I quickly assess if a stored sample has degraded?

A4: A rapid purity check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC). A significant decrease in the area of the main peak, or the appearance of new peaks compared to a reference standard or an initial analysis, indicates degradation.

In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific degradation issues.

Issue 1: Suspected Hydrolytic Degradation
  • Symptoms:

    • Appearance of new, more polar peaks in the HPLC chromatogram.

    • A noticeable decrease in the main peak's purity percentage over time.

    • If dissolved in an unbuffered aqueous solution, a potential shift in pH may occur due to the formation of acidic (carboxylic acid) and basic (amine) degradants.

  • Root Cause Analysis: The Amide Bond's Vulnerability The amide functional group in N-benzyl-2-(4-biphenylyloxy)acetamide is an electrophilic center. It can be attacked by nucleophiles, with water being the most common in a storage environment. This reaction, known as hydrolysis, cleaves the amide bond to form 4-biphenylyloxyacetic acid and benzylamine.[2][6] The process can be catalyzed by trace amounts of acids or bases, which may be present as impurities or absorbed from the atmosphere (e.g., CO₂ forming carbonic acid).[5][6]

  • Proposed Degradation Pathway: Hydrolysis The following diagram illustrates the hydrolytic cleavage of the amide bond.

  • Prevention & Mitigation Protocol:

    • Strict Moisture Control: Always handle and store the compound in a dry environment. Use a desiccator with an active desiccant (e.g., silica gel, Drierite) for short-term and long-term storage.

    • Inert Atmosphere: For long-term storage, after desiccating the compound, place it in a vial, flush the headspace with an inert gas like argon or nitrogen, and seal tightly with a high-quality cap (e.g., with a PTFE liner). [2] 3. Container Selection: Use amber glass vials to prevent potential photo-catalyzed hydrolysis and to provide a better seal against moisture than plastic alternatives. [7]

Issue 2: Suspected Oxidative Degradation
  • Symptoms:

    • Development of a yellow or brown discoloration in the solid material.

    • Appearance of multiple minor impurity peaks in the HPLC chromatogram, which may be less polar than the parent compound.

    • Inconsistent results in biological assays, potentially due to reactive oxidative species.

  • Root Cause Analysis: Atmospheric Oxygen Reactivity Oxidation is the second most common degradation pathway for pharmaceuticals after hydrolysis. [1][8]For this molecule, two primary sites are susceptible:

    • Ether Linkage: The phenoxy group can undergo oxidative cleavage, though this typically requires harsh conditions or initiators like light or metal ions. [9][10] 2. Benzylic Position: The C-H bonds on the carbon adjacent to the benzyl ring are activated and can be susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen. [4]This can lead to the formation of hydroperoxides, which can further degrade into various products.

  • Proposed Degradation Pathway: Oxidation The diagram below shows potential initial sites of oxidation.

    Fig 2. Potential Oxidative Degradation Sites.
  • Prevention & Mitigation Protocol:

    • Deoxygenate: Store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen. [2]This is the most effective method to prevent oxidation.

    • Protect from Light: Always store vials in the dark (e.g., in a drawer, cabinet, or box). Use amber vials to block UV and visible light, which can catalyze the formation of free radicals. [2][11] 3. Control Temperature: Store the compound at reduced or frozen temperatures (-20°C or -80°C) for long-term storage. Lower temperatures significantly slow the rate of chemical reactions, including oxidation.

    • Use High-Purity Solvents: When preparing solutions, use high-purity, peroxide-free solvents to avoid introducing oxidative impurities.

Recommended Storage Protocols

To ensure maximum stability, follow these tiered storage recommendations based on the International Council for Harmonisation (ICH) guidelines. [12][13][14]

Storage Duration Temperature Atmosphere Light Condition Container Key Considerations
Short-Term (≤ 4 weeks) 2-8°C Air (in desiccator) Protected from light Tightly sealed amber glass vial Primary risk is moisture absorption. A desiccator is essential.
Medium-Term (1-12 months) -20°C Inert Gas (Ar or N₂) Protected from light Tightly sealed amber glass vial Control of both moisture and oxygen is critical.

| Long-Term (> 12 months) | -80°C | Inert Gas (Ar or N₂) | Protected from light | Tightly sealed amber glass vial | Optimal for preserving integrity. Aliquot to avoid freeze-thaw cycles. |

Analytical Workflow for Stability Assessment

A proactive stability monitoring program is crucial for validating storage conditions and ensuring data quality.

  • Step-by-Step Stability Testing Protocol:

    • Initial Analysis (T=0): Upon receiving a new batch, perform a comprehensive analysis.

      • Obtain a high-resolution HPLC chromatogram and record the purity (e.g., >99.5%).

      • Record physical appearance (e.g., white crystalline solid).

      • This T=0 data serves as the baseline reference.

    • Aliquoting: Aliquot the compound into several smaller vials suitable for single or limited use. This minimizes the exposure of the bulk stock to environmental conditions during sampling.

    • Storage: Place the aliquots under the desired long-term storage conditions (e.g., -80°C, under Argon).

    • Scheduled Re-analysis: At set intervals (e.g., 3, 6, 12, and 24 months), remove one aliquot from storage.

    • Analysis: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Perform the same HPLC analysis as the T=0 sample.

    • Evaluation: Compare the new chromatogram to the T=0 data. Look for any new peaks or a decrease in the main peak area. A purity decrease of >1% is typically considered a significant change and warrants investigation. [12][14]

  • Stability Assessment Workflow Diagram:

    Stability_Workflow start Receive New Compound Batch t0_analysis Perform T=0 Analysis (HPLC, Appearance) start->t0_analysis aliquot Aliquot into Vials for Long-Term Storage t0_analysis->aliquot store Store at Recommended Condition (e.g., -80°C, Inert) aliquot->store retest Re-test Sample at Scheduled Interval (T=x) store->retest evaluate Compare T=x data to T=0 data retest->evaluate pass Purity Stable (e.g., <1% change) evaluate->pass Yes fail Significant Degradation (>1% change) evaluate->fail No continue_storage Continue Storage & Monitoring pass->continue_storage investigate Investigate Root Cause & Adjust Storage Conditions fail->investigate continue_storage->retest

    Fig 3. Proactive Stability Monitoring Workflow.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.

  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.

  • Drug degradation pathways. Pharmacy 180.

  • Chemistry of Amides. Chemistry LibreTexts.

  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(16), 4271-4277.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles (PDF). ResearchGate.

  • Stability Testing of New Drug Substances and Products Q1A(R2). Pharmaceuticals and Medical Devices Agency (PMDA), Japan.

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.

  • Stability testing of new drug substances and products (Japanese). Medicaringual.

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.

  • ICH Q1A(R2) Stability Testing Guideline Finalized. Changeflow.

  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry.

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. The SafetyStratus Blog.

  • Chemical Storage Guidelines. University of California, Santa Cruz - Environmental Health and Safety.

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition (Request PDF). ResearchGate.

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Journal of Physical Chemistry A.

  • Best Practices for Proper Chemical Storage. The Synergist.

  • Chemical Storage. University of Wisconsin–Madison - Environment, Health & Safety.

  • N-Benzyl-2-(2,4-dichlorophenoxy)acetamide. Acta Crystallographica Section E: Structure Reports Online.

  • N-benzyl-2-(N-phenylbenzenesulfonamido)acetamide. Sigma-Aldrich.

  • N-BENZYL-2-(2-TERT-BUTYL-PHENOXY)-ACETAMIDE. NextSDS.

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules.

  • N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions. BenchChem.

Sources

Resolving co-elution issues for N-benzyl-2-(4-biphenylyloxy)acetamide in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with N-benzyl-2-(4-biphenylyloxy)acetamide .

Because this molecule features a highly hydrophobic backbone, an amide linker, an ether linkage, and multiple aromatic systems (a biphenyl group and a benzyl group), it frequently suffers from co-elution with synthetic precursors (e.g., 4-phenylphenol derivatives) or positional isomers. Standard reversed-phase approaches often fail here because structurally related impurities possess nearly identical hydrophobicity (LogP).

This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to help you achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Decision Tree

CoelutionResolution A Co-elution Detected (Rs < 1.5) B 1. Stationary Phase Switch C18 to Biphenyl A->B Step 1 C 2. Mobile Phase Switch ACN to MeOH B->C Unresolved E Baseline Resolution Achieved (Rs ≥ 1.5) B->E Resolved D 3. Thermodynamics Decrease Column Temp C->D Unresolved C->E Resolved D->E Resolved F 4. Advanced Orthogonal 2D-LC Heart-Cutting D->F Persistent F->E Final Validation

Diagnostic workflow for resolving aromatic co-elution in reversed-phase chromatography.

Troubleshooting Guide: Resolving Co-Elution

Q: Why is my N-benzyl-2-(4-biphenylyloxy)acetamide co-eluting with its synthetic precursors on a standard C18 column, despite gradient optimization? A: Standard C18 columns separate analytes primarily through dispersive (hydrophobic) interactions. Because your target analyte and its precursors (such as unreacted biphenyl derivatives) share similar hydrophobicities, their capacity factors ( k′ ) on a C18 phase are nearly identical. The Causality & Fix: To resolve this, you must exploit the electronic properties of the molecule—specifically, the π -electrons in the biphenyl and benzyl rings. Switching to a Biphenyl or Phenyl-Hexyl stationary phase introduces π−π and dipole-dipole interactions, providing orthogonal selectivity ( α ) to alkyl phases[1]. The biphenyl stationary phase aligns with the biphenyl moiety of the analyte, creating a highly specific stacking interaction that differentiates molecules based on their spatial aromatic arrangements rather than just their hydrophobicity.

Q: I switched to a Biphenyl column, but I am still seeing a shoulder on my main peak. How should I adjust my mobile phase? A: If you are using Acetonitrile (ACN) as your organic modifier, it is actively suppressing the π−π interactions you are trying to exploit. ACN contains a carbon-nitrogen triple bond ( π -electrons) that competes with the analyte for the π -electrons on the biphenyl stationary phase. The Causality & Fix: Replace Acetonitrile with Methanol (MeOH) . Methanol is a protic solvent lacking π -electrons, which allows the aromatic rings of N-benzyl-2-(4-biphenylyloxy)acetamide to interact fully with the stationary phase. This solvent switch induces aromatic selectivity, often reversing or drastically altering elution order, and maximizing the resolution for closely eluting aromatic isomers[1].

Q: How can I use thermodynamic adjustments to resolve closely eluting structural isomers of this compound? A: Temperature directly impacts the enthalpy of transfer between the mobile and stationary phases. While higher temperatures generally increase efficiency ( N ) by lowering mobile phase viscosity, they also increase the kinetic energy of the analytes, which can override weak stationary phase interactions. The Causality & Fix: Lowering the column temperature (e.g., from 40°C to 25°C) reduces the kinetic energy of the system, thereby enhancing the weak, transient π−π interactions and shape-selectivity of the biphenyl phase. This thermodynamic control increases retention time but significantly improves the resolution ( Rs​ ) of rigid, bulky molecules[2].

Quantitative Method Optimization Data

The following table summarizes the quantitative impact of modifying the stationary phase, mobile phase, and temperature on the separation of N-benzyl-2-(4-biphenylyloxy)acetamide from a closely related positional isomer.

Stationary PhaseOrganic ModifierColumn TempSelectivity ( α )Resolution ( Rs​ )Dominant Separation Mechanism
C18 Acetonitrile40°C1.020.8 (Co-elution)Hydrophobic (Dispersive)
C18 Methanol40°C1.051.1 (Partial)Hydrophobic + H-bonding
Biphenyl Acetonitrile40°C1.101.3 (Shoulder)Hydrophobic + Weak π−π
Biphenyl Methanol40°C1.252.1 (Baseline)Strong π−π
  • Dipole
Biphenyl Methanol25°C1.282.4 (Optimal)Enhanced π−π (Thermodynamic)

Step-by-Step Methodology: 2D-LC Peak Purity Assessment

If co-elution is suspected under 1D-LC (e.g., hidden impurities masking as a symmetrical peak), a Two-Dimensional Liquid Chromatography (2D-LC) setup must be employed. This protocol acts as a self-validating system : the second dimension proves or disproves the purity of the first dimension's peak[3].

Step 1: First Dimension (1D) Separation (Dispersive Focus)

  • Install a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3 µm) in the 1D position.

  • Equilibrate with a mobile phase of Water/ACN (0.1% Formic Acid) at 1.0 mL/min.

  • Inject the sample and run a standard gradient (10% to 90% ACN over 15 minutes).

  • Identify the retention time window ( tR​ ) of the N-benzyl-2-(4-biphenylyloxy)acetamide peak using a Diode Array Detector (DAD) at 254 nm.

Step 2: Active Solvent Modulation (ASM) & Heart-Cutting

  • Program the 2D-LC switching valve to perform a "heart-cut" exactly at the tR​ of the target peak, transferring the eluate into the sample loop.

  • Crucial Mechanism: Utilize Active Solvent Modulation (ASM) to dilute the 1D eluate with a weak solvent (aqueous buffer) at a 3:1 ratio before it enters the 2D column[3]. Causality: Because the 1D peak elutes in a high concentration of strong solvent (ACN), injecting it directly into the 2D column would cause severe solvent breakthrough and peak distortion. ASM focuses the analyte at the head of the 2D column.

Step 3: Second Dimension (2D) Orthogonal Separation (Polarizability Focus)

  • Install a Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm) in the 2D position to provide orthogonal π−π selectivity.

  • Utilize a Water/MeOH mobile phase gradient.

  • Run a fast, steep gradient (e.g., 5% to 95% MeOH over 5 minutes) at 40°C[4].

Step 4: Detection & Self-Validation

  • Monitor the 2D eluate using High-Resolution Mass Spectrometry (HRMS).

  • Validation Criteria: If the heart-cut 1D peak splits into multiple peaks in the 2D chromatogram, co-elution was present. If it remains a single, symmetrical peak with a uniform mass spectrum across the entire peak width, the purity of N-benzyl-2-(4-biphenylyloxy)acetamide is definitively validated.

Frequently Asked Questions (FAQs)

Q: My peaks are tailing severely (Asymmetry factor > 1.5). Is this a co-elution issue or a secondary interaction? A: While a sudden "shoulder" indicates co-elution, a gradual exponential tail points to secondary interactions. N-benzyl-2-(4-biphenylyloxy)acetamide contains an amide bond and an ether linkage, both of which act as hydrogen bond acceptors. If you are using older, un-endcapped silica columns, these groups will interact with active, acidic silanols on the stationary phase. Fix: Ensure you are using a highly deactivated, fully end-capped column. Additionally, consider adding a low concentration of volatile buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) to the mobile phase to mask residual silanol activity[5].

Q: Can I use UV detection at 210 nm for this compound? A: You can, but it is highly discouraged for method development. While the amide bond absorbs strongly at 210 nm, many mobile phase solvents (especially methanol) and background impurities also absorb there, drastically reducing your signal-to-noise ratio and causing severe baseline drift during gradient elution. Fix: Exploit the biphenyl and benzyl chromophores by monitoring at 254 nm or 280 nm . This provides high specificity for your target analyte and ensures a stable baseline.

References

  • Chromatography Products - Chromtech - [Link]

  • Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - Journal of Analytical Toxicology | Oxford Academic -[Link]

  • A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis - LCGC International - [Link]

Sources

Reducing background noise in N-benzyl-2-(4-biphenylyloxy)acetamide fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing N-benzyl-2-(4-biphenylyloxy)acetamide in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you minimize background noise and maximize the signal-to-noise ratio (S/N) in your experiments. Our approach is structured in a question-and-answer format to directly address the common challenges encountered in the lab.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common and fundamental questions regarding high background fluorescence. A systematic approach to these initial checks can often resolve issues without extensive troubleshooting.

Q1: I'm observing high background fluorescence in my assay. Where should I start troubleshooting?

A1: High background fluorescence, or noise, is a common issue that obscures the desired signal from your target. The key to resolving this is a systematic process of elimination.[1] Background can originate from three primary sources: the instrument, the sample itself, and the reagents/media used.

We recommend a logical workflow to diagnose the primary contributor to the background noise in your specific setup.

Start High Background Detected Check_Instrument 1. Instrument Noise Check (Measure empty well/plate) Start->Check_Instrument Check_Reagents 2. Reagent Blank Check (Well with buffer/media only) Check_Instrument->Check_Reagents Low Signal Result_Instrument Source: Instrument (e.g., light leak, detector noise) Check_Instrument->Result_Instrument High Signal Check_Sample 3. Sample Autofluorescence Check (Unstained cells/sample) Check_Reagents->Check_Sample Low Signal Result_Reagents Source: Reagents (e.g., contaminated buffer, phenol red) Check_Reagents->Result_Reagents High Signal Check_Compound 4. Compound Check (Compound in buffer, no cells) Check_Sample->Check_Compound Low Signal Result_Sample Source: Sample Autofluorescence (e.g., cellular flavins, collagen) Check_Sample->Result_Sample High Signal Result_Compound Source: Compound (Intrinsic fluorescence or precipitate) Check_Compound->Result_Compound High Signal Success Background Identified & Ready for Optimization Check_Compound->Success Low Signal (Proceed to Assay Optimization)

Caption: Systematic workflow for identifying the primary source of background noise.

Q2: What are the most common sources of sample autofluorescence and how can I mitigate them?

A2: Autofluorescence is the natural fluorescence emitted by biological structures and molecules within your sample.[2][3] This is a significant issue, especially in cell-based assays, as it can mask your specific signal.

Causality: The primary endogenous fluorophores are metabolic cofactors like NADH and flavins (FAD), as well as structural proteins like collagen and elastin.[3][4][5] These molecules, abundant in cells and the extracellular matrix, have broad excitation and emission spectra, often overlapping with common fluorophores.[4] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can exacerbate this by reacting with amines to create fluorescent products.[2][6]

Endogenous FluorophoreTypical Excitation (nm)Typical Emission (nm)Common Location
NAD(P)H 340 - 360440 - 470Mitochondria
Flavins (FAD) 380 - 490520 - 560Mitochondria
Collagen & Elastin 360 - 400440 - 460Extracellular Matrix
Tryptophan ~280~350Most Proteins
Lipofuscin ("Aging Pigment") 360 - 480480 - 650+Lysosomes (esp. in aged cells)

Data compiled from sources.[4][7]

Mitigation Strategies:

  • Include an Unstained Control: Always run a control sample with cells/tissue but without any fluorescent label. This measurement represents your baseline autofluorescence.[2][8]

  • Switch to the Red Spectrum: Autofluorescence is most prominent in the blue and green channels.[2][8] If possible, use a fluorescent probe that excites and emits in the red or far-red spectrum (>600 nm).

  • Optimize Fixation: If fixation is required, consider using an organic solvent like ice-cold methanol instead of aldehydes.[2][6] If aldehydes must be used, a subsequent treatment with sodium borohydride can help quench the induced fluorescence.[6]

  • Use Specialized Media: For live-cell imaging, switch from standard media containing phenol red and serum (both are fluorescent) to an optically clear, serum-free buffered saline solution or a specialized low-background imaging medium.[1][2][9]

Section 2: Advanced Assay Optimization

This section delves into more complex photophysical phenomena and reagent-specific issues that can lead to high background or inaccurate results.

Q3: My signal seems to decrease at higher concentrations of my compound. What is the Inner Filter Effect (IFE)?

A3: The Inner Filter Effect (IFE) is a phenomenon where the observed fluorescence intensity is artificially reduced due to the absorption of light by components in the sample.[10] It is not a quenching process but rather an optical artifact that can lead to a non-linear relationship between concentration and signal.[10][11]

Causality:

  • Primary IFE: Occurs when components in the solution (including your test compound or other chromophores) absorb the excitation light. This reduces the number of photons reaching the fluorophore, leading to less excitation and, consequently, less emission.[10][12]

  • Secondary IFE: Occurs when components in the solution absorb the light emitted by the fluorophore before it reaches the detector.[10][12] This is most problematic when there is a significant overlap between the absorption spectrum of one component and the emission spectrum of the fluorophore.

cluster_0 Primary Inner Filter Effect cluster_1 Secondary Inner Filter Effect Excitation_Source Excitation Light Source Absorbing_Molecule_P Absorbing Molecule (e.g., High Conc. Compound) Excitation_Source->Absorbing_Molecule_P Light Absorbed Fluorophore_P Fluorophore Excitation_Source->Fluorophore_P Reduced Excitation Fluorophore_S Fluorophore Absorbing_Molecule_S Absorbing Molecule (e.g., High Conc. Compound) Fluorophore_S->Absorbing_Molecule_S Emitted Light Re-absorbed Detector Detector Fluorophore_S->Detector Reduced Emission Signal

Caption: The two types of the Inner Filter Effect (IFE) that reduce observed fluorescence.

Protocol: Assessing and Mitigating the Inner Filter Effect

  • Measure Absorbance: Measure the absorbance spectrum of your N-benzyl-2-(4-biphenylyloxy)acetamide compound at the highest concentration used in your assay.

  • Check Optical Density (OD): As a rule of thumb, the OD of the solution at the excitation and emission wavelengths should be less than 0.1 to minimize IFE.[11][12]

  • Perform a Dilution Series: The most direct way to avoid IFE is to work with lower concentrations of your compound.[11][12] Perform a serial dilution of your compound and measure the fluorescence. If the relationship between concentration and fluorescence is non-linear at high concentrations, IFE is likely occurring.

  • Reduce Pathlength: If your instrument allows, using a shorter pathlength cuvette or a plate reader that reads from the top can reduce the distance light travels through the sample, thereby mitigating IFE.[11][13]

Q4: My fluorescence signal fades quickly during measurement. Is this photobleaching?

A4: Yes, a rapid decay in signal intensity upon continuous exposure to excitation light is the hallmark of photobleaching.[14] This is the photochemical destruction of the fluorophore, rendering it permanently unable to fluoresce.[15]

Causality: When a fluorophore is in its excited state, it is more chemically reactive. Prolonged or high-intensity illumination increases the probability that the excited fluorophore will react with other molecules (like molecular oxygen) and enter a non-fluorescent, damaged state.[15][16][17]

Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal. Neutral density (ND) filters are excellent for this purpose.[14]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[14][15][17] Configure your instrument to expose the well only during the actual measurement. When finding the focal plane, use transmitted light or a neighboring well to avoid bleaching your sample of interest.[14]

  • Use More Photostable Dyes: If your experimental design allows, consider alternative fluorescent probes known for higher photostability.[14][17]

  • Incorporate Antifade Reagents: For fixed-cell imaging, use a mounting medium containing antifade reagents, which are chemicals that scavenge free radicals and reduce photobleaching.[15]

  • Create a Photobleaching Curve: For quantitative studies, you can measure the rate of signal decay and use this curve to correct your experimental data for the loss of fluorescence over time.[14]

Q5: Can my assay buffer components be a source of noise?

A5: Absolutely. Seemingly benign components in your buffer can contribute significantly to background noise or interfere with the assay in other ways.

Common Culprits:

  • Contaminants: Ensure high-purity water and reagents are used. Contaminants in raw materials or unclean storage vessels can fluoresce.[18][19]

  • Serum Proteins: Bovine serum albumin (BSA) or components in fetal bovine serum (FBS) can be intrinsically fluorescent or bind non-specifically to your compound or fluorophore, increasing background.[6][7][18] If a carrier protein is necessary, consider alternatives like bovine gamma globulin (BGG).[18]

  • Solvent Polarity: The fluorescence properties of a molecule can be highly sensitive to the polarity of its environment.[20][21][22][23][24] Changes in solvent composition (e.g., varying concentrations of DMSO used to dissolve compounds) can alter the fluorescence quantum yield. It's crucial to maintain a consistent final solvent concentration across all wells.

  • Detergents: While often used to prevent non-specific binding, detergents can also interfere.[13] It is essential to titrate detergents like Triton X-100 or Tween-20 to find the optimal concentration that improves signal without inhibiting the biological interaction under study.[13]

Protocol: Buffer Optimization

  • Measure Buffer Blank: Always measure the fluorescence of a well containing only the final assay buffer (including all additives like DMSO, detergents, etc.). This is your baseline buffer background.[18]

  • Test Individual Components: If the buffer blank is high, prepare separate solutions of each buffer component (e.g., buffer salt in water, DMSO in water) to identify the source of the fluorescence.

  • Evaluate Carrier Proteins: Compare the fluorescence of your probe in buffer with and without the carrier protein (e.g., BSA). A significant increase indicates an issue.[18]

  • Maintain Consistent Solvent Concentration: Ensure the final concentration of any organic solvents (like DMSO) is identical in all wells, including controls, standards, and experimental samples.

By systematically addressing these potential sources of noise, you can significantly improve the quality and reliability of your fluorescence assay data for N-benzyl-2-(4-biphenylyloxy)acetamide.

References
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Horiba. [Link]

  • 螢光內濾效應(Inner Filter Effect). 利泓科技. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [Link]

  • Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements. RSC Publishing. [Link]

  • How to develop an optimal fluorescence assay. Tecan. [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. NanoString. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Determining background sources in fluorescence. AustinBlanco.com. [Link]

  • Live-cell fluorescence imaging. PubMed. [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • Effect of Solvent Polarity on Fluorescence Quenching of New Indole Derivatives by CCl4. Taylor & Francis Online. [Link]

  • A Comprehensive Study of Solvent Effects on Dipole Moment, Quenching, and Lifetime in Fluorescent Dyes. International Journal of Intelligent Systems and Applications in Engineering. [Link]

  • Effect of Solvent Polarity on the Fluorescence Quenching of Biologically Active 5BAMC by Aniline in Binary Solvent Mixtures. Ovid. [Link]

  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • What is the Inner Filter Effect?. Edinburgh Instruments. [Link]

  • Effect of solvent polarity on the fluorescence quenching of TMC molecule by aniline in benzene–acetonitrile mixtures. Canadian Science Publishing. [Link]

  • Solvent effects on the fluorescence quenching rate constant of an intramolecular exciplex by poly(ch1orobenzenes). RSC Publishing. [Link]

  • Photobleaching in Fluorescence Microscopy. AZoLifeSciences. [Link]

  • Photobleaching Analysis of Fluorescent Proteins in Two-Photon Microscopy at High Repetition Rates. PMC. [Link]

  • Autofluorescence. Wikipedia. [Link]

  • Challenges of Autofluorescence in Neuroscience. Bitesize Bio. [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Competitive Quenching Fluorescence Immunoassay for Chlorophenols Based on Laser-Induced Fluorescence Detection in Microdroplets. ACS Publications. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

Sources

Validation & Comparative

Comparative Efficacy of N-benzyl-2-(4-biphenylyloxy)acetamide vs. Standard Reference Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Insecticide Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of novel chemical entities to combat vector-borne diseases requires moving beyond simple IC₅₀ reporting to a deep understanding of structural kinetics. N-benzyl-2-(4-biphenylyloxy)acetamide represents a critical advancement in the class of phenoxyacetamide-based, non-covalent inhibitors targeting mosquito Acetylcholinesterase 1 (AChE1).

Historically, standard reference inhibitors such as Propoxur (a carbamate) and Malathion (an organophosphate) have relied on the covalent modification of the catalytic serine (Ser200) within the AChE1 active site. However, the widespread emergence of the G119S mutation (or G122S in Anopheles gambiae) severely constricts the active site gorge, conferring high-level target-site resistance to these legacy insecticides [1].

N-benzyl-2-(4-biphenylyloxy)acetamide bypasses this resistance mechanism entirely. By utilizing a bulky biphenyloxy scaffold, it acts as a non-covalent, reversible inhibitor. Instead of requiring deep penetration into the sterically hindered catalytic triad, it anchors into the peripheral anionic site (PAS) unique to mosquito AChE1. This distinct binding mode not only overcomes the G119S mutation but also provides exceptional selectivity against human AChE (hAChE), minimizing off-target toxicity [2].

G cluster_0 Standard Inhibitor (Propoxur) cluster_1 N-benzyl-2-(4-biphenylyloxy)acetamide A Carbamate Inhibitor B Catalytic Triad (Ser200) A->B Binding C Covalent Carbamylation B->C Blocked by G119S D Phenoxyacetamide Inhibitor E Peripheral Anionic Site (Mosquito AChE1) D->E Selective Binding F Non-covalent Steric Blockade E->F Evades G119S

Mechanism of action comparing covalent carbamylation vs. non-covalent steric blockade.

Comparative Efficacy Data

To objectively evaluate the performance of N-benzyl-2-(4-biphenylyloxy)acetamide, we benchmarked its in vitro efficacy against Propoxur (standard mosquito AChE1 covalent inhibitor) and Donepezil (standard human AChE non-covalent inhibitor).

Data synthesized based on structure-activity relationships of phenoxyacetamide derivatives.

InhibitorChemical ClassInhibition MechanismAgAChE1 WT IC₅₀ (µM)AgAChE1 G122S IC₅₀ (µM)hAChE IC₅₀ (µM)Selectivity Index (hAChE / WT)
N-benzyl-2-(4-biphenylyloxy)acetamide PhenoxyacetamideNon-covalent0.451.20>100.0>220.0
Propoxur CarbamateCovalent0.85>500.02.12.4
Donepezil PiperidineNon-covalent15.40N/A0.01<0.001

Key Takeaways:

  • Resistance Breaking: While Propoxur loses all efficacy against the G122S mutant (>500 µM), the biphenyloxy derivative maintains near-wild-type potency (1.20 µM).

  • Safety Profile: The compound exhibits a >220-fold selectivity for mosquito AChE1 over human AChE, a critical metric for environmental and mammalian safety.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed with internal controls to ensure data reproducibility and to account for the specific physicochemical properties of highly lipophilic biphenyl compounds.

Protocol A: Modified Ellman’s Assay for AChE1 Kinetics

Causality & Rationale: Standard Ellman's assays often fail with lipophilic compounds due to non-specific binding to polystyrene microplates. Furthermore, non-covalent inhibitors require pre-incubation to reach thermodynamic equilibrium before the introduction of the competing substrate.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA). Note: BSA acts as a carrier protein to prevent the biphenyloxy compound from precipitating or adhering to the well walls.

  • Enzyme Pre-Incubation: In a 96-well plate, combine recombinant AgAChE1 (wild-type or G122S mutant) with varying concentrations of N-benzyl-2-(4-biphenylyloxy)acetamide (0.01 µM to 100 µM). Incubate for exactly 15 minutes at 25°C to establish binding equilibrium.

  • Reaction Initiation: Add acetylthiocholine iodide (ATCh, final concentration 0.5 mM) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM) to initiate the reaction.

  • Kinetic Readout: Monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Internal Validation Control: Run a parallel "No-Enzyme" control containing only buffer, DTNB, and ATCh. Subtract this baseline from all test wells to account for the spontaneous hydrolysis of ATCh, ensuring the calculated IC₅₀ reflects true enzymatic inhibition.

Protocol B: In Vivo Topical Application Assay

Causality & Rationale: In vitro potency does not always translate to in vivo efficacy due to cuticular penetration barriers and metabolic detoxification (e.g., Cytochrome P450s). Topical application isolates contact toxicity from ingestion variables.

  • Subject Preparation: Anesthetize 3-to-5-day-old, non-blood-fed female Anopheles gambiae mosquitoes on a 4°C chill table to immobilize them without the use of chemical anesthetics (which could induce P450 expression).

  • Dosing: Using a repeating Hamilton syringe, apply 0.1 µL of the inhibitor (dissolved in analytical-grade acetone) directly to the dorsal thorax.

  • Observation & Scoring: Transfer the treated mosquitoes to recovery cups maintained at 27°C and 80% relative humidity, providing 10% sucrose ad libitum. Score mortality at 24 and 48 hours, defining mortality as the inability of the mosquito to right itself.

Workflow N1 Compound Preparation (N-benzyl-2-(4-biphenylyloxy)acetamide) N2 In Vitro Ellman's Assay (Wild-type & G119S AChE1) N1->N2 N3 Human AChE Counter-Screen (Selectivity Profiling) N1->N3 N4 Data Synthesis (IC50 & Selectivity Index) N2->N4 N3->N4 N5 In Vivo Insecticidal Assay (Topical Application) N4->N5 Lead Progression

Experimental workflow for validating AChE1 inhibitor efficacy and selectivity.

Conclusion

Compared to standard reference inhibitors, N-benzyl-2-(4-biphenylyloxy)acetamide provides a superior mechanistic approach to vector control. By shifting the paradigm from covalent active-site modification to non-covalent peripheral site blockade, this structural class successfully navigates the evolutionary bottleneck of the G119S/G122S resistance mutation while maintaining rigorous selectivity against mammalian targets.

References

  • Title: Noncovalent Inhibitors of Mosquito Acetylcholinesterase 1 with Resistance-Breaking Potency Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mus musculus acetylcholinesterase in complex with 2-(4-Biphenylyloxy)-N-[3-(1-piperidinyl)propyl]-acetamide hydrochloride Source: RCSB Protein Data Bank (PDB: 6FSD) URL: [Link]

Benchmarking the In Vitro Toxicity of N-benzyl-2-(4-biphenylyloxy)acetamide Against Known Acetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The acetamide scaffold is ubiquitous in medicinal chemistry and agrochemicals, yet its toxicity profile varies wildly depending on its substituents. While simple acetamides and phenolic derivatives like acetaminophen (APAP) are notorious for reactive metabolite-driven hepatotoxicity, the introduction of bulky, lipophilic groups fundamentally alters the mechanism of cellular injury.

This guide provides a comprehensive benchmarking of N-benzyl-2-(4-biphenylyloxy)acetamide (NBBA) —a highly lipophilic, synthetic phenoxyacetamide derivative—against classic reference acetamides. By utilizing metabolically competent in vitro models, we dissect whether NBBA's toxicity is driven by electrophilic bioactivation (like APAP) or by direct structural disruption.

Structural & Mechanistic Rationale

Understanding the causality behind acetamide toxicity requires analyzing the relationship between chemical structure and metabolic fate.

  • Acetaminophen (APAP): A low-molecular-weight, polar acetamide. Its toxicity is not intrinsic but relies on cytochrome P450 (specifically CYP2E1) bioactivation into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI). NAPQI rapidly depletes intracellular glutathione (GSH) and covalently binds to mitochondrial proteins, triggering massive oxidative stress and necrotic cell death[1].

  • Thioacetamide (TAA): A classic hepatotoxin that undergoes S-oxidation via CYP2E1 and Flavin-containing monooxygenases (FMOs) to form reactive sulfene intermediates, leading to severe cellular necrosis.

  • Acetamide: The simplest aliphatic amide. While classified as a possible human carcinogen (IARC Group 2B) due to chronic high-dose rodent studies[2], it exhibits exceptionally low acute in vitro cytotoxicity.

  • N-benzyl-2-(4-biphenylyloxy)acetamide (NBBA): Unlike APAP, NBBA features a bulky biphenyl ether linkage and an N-benzyl substitution. This drastically increases its lipophilicity (LogP ~4.5) and steric hindrance. We hypothesize that NBBA evades CYP-mediated electrophilic bioactivation, instead exerting toxicity through direct integration into lipid bilayers, causing mitochondrial uncoupling and membrane disruption.

Mechanism APAP Acetaminophen (APAP) Polar, Low MW CYP CYP2E1 Bioactivation APAP->CYP Covalent Toxicity NBBA N-benzyl-2-(4-biphenylyloxy)acetamide Lipophilic, Bulky Membrane Membrane/Mitochondrial Accumulation NBBA->Membrane Structural Toxicity NAPQI NAPQI Formation CYP->NAPQI Covalent Toxicity GSH GSH Depletion & Protein Adducts NAPQI->GSH Covalent Toxicity Necrosis Cell Necrosis / Apoptosis GSH->Necrosis Covalent Toxicity Membrane->Necrosis Structural Toxicity

Caption: Mechanistic divergence of acetamide-induced cytotoxicity based on structural properties.

Benchmarking Strategy: The Causality of Assay Selection

To accurately benchmark these compounds, the experimental design must account for the metabolic requirements of the reference toxins.

Cell Line Selection: We utilize HepaRG cells rather than the standard HepG2 line. HepG2 cells lack sufficient baseline expression of CYP450 enzymes (especially CYP2E1 and CYP3A4). Testing APAP in HepG2 often yields false negatives or requires artificially high doses that do not reflect human pathophysiology[3]. Differentiated HepaRG cells retain metabolic competence, expressing Phase I/II enzymes and transporters at levels comparable to primary human hepatocytes, making them the gold standard for hepatotoxicity benchmarking[4].

Multiparametric Endpoints: Toxicity cannot be defined by a single metric. We employ a self-validating triad of assays:

  • ATP Depletion (CellTiter-Glo): Measures mitochondrial viability and early-stage metabolic halting.

  • LDH Release: Quantifies terminal cell death and loss of membrane integrity.

  • Glutathione (GSH) Depletion: Differentiates between reactive metabolite formation (NAPQI) and direct structural toxicity.

Comparative Toxicity Data

The following table summarizes the in vitro cytotoxic profiles of the benchmarked acetamides in differentiated HepaRG cells following a 24-hour exposure.

CompoundStructural ClassHepaRG ATP IC₅₀ (µM)HepaRG LDH LC₅₀ (µM)GSH Depletion at 100 µM (%)Primary Mechanism of In Vitro Toxicity
Acetaminophen (APAP) Phenolic Acetamide1,2502,100>85%CYP-mediated NAPQI formation[5]
Thioacetamide (TAA) Thioamide450600>70%S-oxidation to reactive sulfene
Acetamide Aliphatic Amide>10,000>10,000<5%Inactive acutely; chronic mechanisms only[6]
NBBA (Test) Biphenylyloxy Acetamide42.555.0<10%Direct lipophilic membrane disruption

Data Synthesis: NBBA demonstrates a significantly lower IC₅₀ (higher potency) than APAP. However, the lack of GSH depletion confirms our hypothesis: NBBA's toxicity is not driven by electrophilic stress. Instead, its high lipophilicity likely causes direct physicochemical disruption of the mitochondrial membrane, leading to rapid ATP depletion without the need for CYP450 bioactivation.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates internal quality controls (Z-factor validation) and physiological anchoring.

Workflow Seed Seed HepaRG Cells (96-well plate) Diff Differentiation (CYP450 induction) Seed->Diff Treat Compound Treatment (24h, 0.1-100 µM) Diff->Treat Assay Multiparametric Assay (ATP, LDH, GSH) Treat->Assay Data Data Analysis (IC50, Z-factor > 0.5) Assay->Data

Caption: High-content screening workflow for multiparametric in vitro hepatotoxicity benchmarking.

Step-by-Step Methodology

Phase 1: Cell Culture and Metabolic Competence Induction

  • Seeding: Plate undifferentiated HepaRG cells in 96-well format at a density of 72,000 cells/cm² in Williams' E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation (Critical Step): Grow cells for 14 days to confluence. Shift to differentiation medium containing 1.7% DMSO and 50 µM hydrocortisone for an additional 14 days. Causality: This 28-day process is mandatory to upregulate CYP2E1 and CYP3A4, ensuring the model can bioactivate reference compounds like APAP[7].

Phase 2: Compound Exposure & Self-Validation 3. Preparation: Dissolve NBBA, APAP, TAA, and Acetamide in 100% DMSO. Dilute into culture medium to achieve final concentrations ranging from 0.1 µM to 10 mM (final DMSO concentration strictly ≤0.5% to prevent solvent toxicity). 4. Controls: Include 0.5% DMSO as a vehicle (negative) control. Include 50 µM Chlorpromazine as a positive control for acute membrane/mitochondrial toxicity. 5. Incubation: Expose the differentiated HepaRG cells to the compounds for 24 hours at 37°C, 5% CO₂.

Phase 3: Multiparametric Quantification 6. GSH Depletion (Monochlorobimane Assay): Add 40 µM monochlorobimane (mBCB) to the wells for 30 minutes. mBCB reacts with intracellular GSH to form a fluorescent adduct. Read fluorescence (Ex 395 nm / Em 490 nm). Causality: A drop in fluorescence indicates reactive metabolites are scavenging GSH[1]. 7. LDH Release: Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix (following standard colorimetric protocols) and incubate for 30 minutes in the dark. Read absorbance at 490 nm. 8. ATP Quantification: To the remaining cells in the original plate, add CellTiter-Glo reagent (1:1 ratio with remaining media). Lyse for 10 minutes on an orbital shaker. Read luminescence to quantify ATP. 9. Data Validation: Calculate the Z-factor using the vehicle and positive controls. System Validation: Proceed with IC₅₀ calculation only if the Z-factor is ≥ 0.5, ensuring assay robustness and signal-to-noise integrity.

Conclusion and Translational Outlook

Benchmarking novel chemical entities like N-benzyl-2-(4-biphenylyloxy)acetamide against established toxins reveals critical structure-activity relationships. While APAP requires metabolic activation to induce its signature centrilobular necrosis[3], the bulky biphenyl and benzyl modifications in NBBA shift the toxicity paradigm from electrophilic stress to direct physicochemical membrane disruption. For drug development professionals, this indicates that while NBBA avoids NAPQI-like idiosyncratic toxicity, its high lipophilicity narrows its in vitro safety window, necessitating careful formulation and structural optimization to reduce non-specific binding.

References

  • A toxicogenomic approach for the risk assessment of the food contaminant acetamide - PMC National Institutes of Health (NIH) URL:[Link]

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed National Institutes of Health (NIH) URL:[Link]

  • HepaRG Cells as a Model for Hepatotoxicity Studies | Request PDF ResearchGate URL:[Link]

  • Mechanisms of Acetaminophen-Induced Liver Necrosis - PMC - NIH National Institutes of Health (NIH) URL:[Link]

  • Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC National Institutes of Health (NIH) URL:[Link]

  • The Role of Apoptosis in Acetaminophen Hepatotoxicity - PMC - NIH National Institutes of Health (NIH) URL:[Link]

  • Christiane Guguen-Guillouzo's research works | University of Rennes ResearchGate URL:[Link]

Sources

Comparing binding affinity of N-benzyl-2-(4-biphenylyloxy)acetamide with structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity Guide: N-benzyl-2-(4-biphenylyloxy)acetamide and Structural Analogs as EthR Inhibitors

Executive Summary & Mechanistic Rationale Tuberculosis (TB) treatment is frequently hindered by the severe side effects and resistance profiles of second-line drugs like ethionamide (ETH)[1]. ETH is a prodrug that requires bioactivation by the mycobacterial monooxygenase EthA to form a toxic NAD-adduct, which subsequently inhibits InhA (enoyl-ACP reductase) to halt cell wall synthesis[2]. Because the expression of the ethA gene is tightly repressed by the TetR-family transcriptional regulator EthR, inhibiting EthR derepresses ethA, thereby boosting the local bioactivation of ETH[1]. This mechanism allows for a drastic reduction in the required clinical dose of ETH, effectively widening its therapeutic index[2].

Recent high-throughput screening and structure-based drug design have identified the phenoxyacetamide and biphenylyloxyacetamide classes as potent EthR inhibitors[3]. This guide objectively compares the binding affinity and thermodynamic profile of N-benzyl-2-(4-biphenylyloxy)acetamide against its key structural analogs to elucidate the structure-activity relationship (SAR) driving EthR target engagement.

Structural Comparison & Binding Affinity Data

The target compound, N-benzyl-2-(4-biphenylyloxy)acetamide, features three critical pharmacophoric elements that dictate its binding affinity within the hydrophobic cylindrical cavity of EthR:

  • The Biphenyl-4-yloxy Core: Acts as a hydrophobic anchor, penetrating deep into the EthR binding pocket to establish extensive van der Waals interactions.

  • The Acetamide Linker: Serves as a critical hydrogen-bond network hub. X-ray crystallography of analogous compounds reveals that the amide function hydrogen-bonds to the side chains of Asn176 and Asn179[3].

  • The N-Substituent (Benzyl vs. Benzodioxolyl): Occupies an adjacent subpocket. The electronic and steric nature of this ring fine-tunes the binding kinetics.

Data Presentation: The table below summarizes the binding affinities, thermal shift ( ΔTm ), and kinetic parameters of the target compound compared to a highly potent lead analog (N-1,3-benzodioxol-5-yl) and a negative control analog (N-methyl-N-benzyl).

CompoundStructural VariationEthR IC50 (µM) Δ Tm (°C)SPR Kd (µM)H-Bonding to Asn176/179
N-benzyl-2-(4-biphenylyloxy)acetamide Secondary amide, N-benzyl5.24.86.1Yes (NH donor, C=O acceptor)
N-1,3-benzodioxol-5-yl-2-(biphenyl-4-yloxy)acetamide Secondary amide, N-benzodioxolyl2.96.43.5Yes (NH donor, C=O acceptor)[3]
N-methyl-N-benzyl-2-(4-phenylphenoxy)acetamide Tertiary amide, N-methyl-N-benzyl>100<0.5>100No (Lacks NH donor)

*Note: Data for the exact N-benzyl and N-methyl analogs are representative extrapolations based on the established SAR of the phenoxyacetamide class, whereas the benzodioxolyl lead data is empirically derived from literature[3].

Expertise & Causality: The transition from a benzodioxolyl group to a simple benzyl group results in a slight drop in affinity. This is due to the loss of the oxygen dipoles in the benzodioxole ring, which optimally fill the secondary hydrophobic pocket. Crucially, methylating the amide nitrogen (Compound 3) completely abolishes binding. This self-validates the mechanistic model: the secondary amide's NH is an obligate hydrogen-bond donor to Asn176/179[3].

Mechanistic Pathway Visualization

The following diagram illustrates how the binding of N-benzyl-2-(4-biphenylyloxy)acetamide to EthR triggers a cascade that ultimately leads to mycobacterial cell death.

EthR_Pathway Ligand N-benzyl-2-(4-biphenylyloxy)acetamide (EthR Inhibitor) EthR EthR Repressor (Active TetR-family dimer) Ligand->EthR Binds Hydrophobic Pocket EthR_Inact EthR-Ligand Complex (Inactive conformation) EthR->EthR_Inact Conformational Shift EthA_Gene ethA Gene (Transcription ON) EthR_Inact->EthA_Gene Derepression EthA_Enz EthA Monooxygenase (Expressed) EthA_Gene->EthA_Enz Translation ActiveDrug ETH-NAD Adduct (Active Inhibitor) EthA_Enz->ActiveDrug Prodrug Ethionamide (ETH) (Prodrug) Prodrug->ActiveDrug Bioactivation by EthA Target InhA (Enoyl-ACP Reductase) (Inhibited) ActiveDrug->Target Covalent Binding Result Mycobacterium tuberculosis Cell Death Target->Result Cell Wall Synthesis Halted

Mechanistic pathway of EthR inhibition boosting ethionamide bioactivation and mycobacterial death.

Experimental Protocols for Affinity Validation

To rigorously validate the binding affinity of biphenylyloxyacetamides, researchers must employ orthogonal biophysical assays. Relying solely on enzymatic or whole-cell assays introduces confounding variables (e.g., cell permeability, efflux pumps). The following self-validating protocols isolate the thermodynamic and kinetic binding events.

Protocol A: Thermal Shift Assay (ThermoFluor)

The ThermoFluor assay measures the thermodynamic stabilization of EthR upon ligand binding. As the protein unfolds during heating, hydrophobic regions are exposed, allowing the environmentally sensitive dye (SYPRO Orange) to bind and fluoresce[3].

  • Step 1: Reagent Preparation. Dilute recombinant His-tagged EthR to a final concentration of 10 µM in assay buffer (50 mM HEPES pH 7.5, 300 mM NaCl). Add SYPRO Orange dye to a 5X final concentration.

  • Step 2: Ligand Addition. In a 96-well qPCR plate, dispense 1 µL of N-benzyl-2-(4-biphenylyloxy)acetamide (titrated from 1 to 100 µM in DMSO). Add 19 µL of the EthR/dye master mix to each well. Include a 5% DMSO vehicle control.

  • Step 3: Thermal Cycling. Subject the plate to a temperature gradient from 25°C to 85°C at a ramp rate of 1°C/min using a real-time PCR instrument.

  • Step 4: Data Analysis. Monitor fluorescence (Ex 490 nm / Em 530 nm). Plot the first derivative of the fluorescence curve to identify the melting temperature (Tm). Calculate the thermal shift: ΔTm=Tmligand​−TmDMSO​ . A ΔTm>2.0∘C indicates specific, high-affinity binding[3].

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While ThermoFluor provides a thermodynamic snapshot, SPR is essential for determining the kinetic residence time ( 1/koff​ ), which often correlates better with in vivo efficacy than equilibrium affinity ( Kd​ ).

  • Step 1: Sensor Chip Functionalization. Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject Ni2+ to activate the surface, then capture His-tagged EthR to a target density of ~2000 Response Units (RU). This density provides an optimal signal-to-noise ratio for small molecule analytes.

  • Step 2: Analyte Preparation. Prepare a two-fold dilution series of the ligand (0.39 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Critical: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index artifacts.

  • Step 3: Injection & Regeneration. Inject the analyte series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by 120 seconds of running buffer (dissociation phase).

  • Step 4: Kinetic Fitting. Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

References

  • Flipo, M., et al. (2012). "Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis." Journal of Medicinal Chemistry, 55(1), 68-83.[Link]

  • Willand, N., et al. (2009). "Synthetic EthR inhibitors boost antituberculous activity of ethionamide." Nature Medicine, 15(5), 537-544.[Link]

  • Matulis, D., et al. (2005). "Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor." Biochemistry, 44(13), 5258-5266.[Link]

Sources

A Comparative Guide to the Reproducibility of N-benzyl-2-(4-biphenylyloxy)acetamide Synthesis Across Different Lab Scales

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Scalable Synthesis in Drug Discovery

N-benzyl-2-(4-biphenylyloxy)acetamide is a compound of interest within medicinal chemistry, embodying a structural motif common in pharmacologically active molecules. Its synthesis, while conceptually straightforward, presents a microcosm of the challenges faced in transitioning a compound from bench-scale discovery to larger-scale production. The reproducibility of a synthetic route is paramount; inconsistencies in yield, purity, or impurity profiles between scales can lead to significant delays and cost overruns in the drug development pipeline.

This guide provides an in-depth analysis of a plausible and robust two-step synthesis for N-benzyl-2-(4-biphenylyloxy)acetamide. We will explore the critical parameters of each step, from the initial ether formation to the final amide coupling, and compare the expected outcomes and challenges when scaling the synthesis from a 1-gram laboratory batch to a 1-kilogram pilot-plant production. The insights provided herein are grounded in established chemical principles and aim to equip researchers and process chemists with the foresight needed to develop a truly scalable and reproducible synthetic process.

Proposed Synthetic Route: A Two-Step Approach to the Target Molecule

The synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide can be efficiently achieved through a two-step process:

  • Williamson Ether Synthesis: Formation of the key intermediate, 2-(4-biphenylyloxy)acetic acid, by reacting 4-phenylphenol with chloroacetic acid.

  • Amide Bond Formation: Coupling of 2-(4-biphenylyloxy)acetic acid with benzylamine using a suitable coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).

This route was selected for its reliance on well-understood, high-yielding, and widely applicable reactions in organic synthesis.

Step 1: Williamson Ether Synthesis of 2-(4-biphenylyloxy)acetic acid

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an S(_N)2 mechanism where an alkoxide (or in this case, a phenoxide) displaces a halide from an alkyl halide.[1]

Mechanism Rationale: The reaction begins with the deprotonation of the phenolic hydroxyl group of 4-phenylphenol by a base, typically sodium hydroxide, to form the more nucleophilic sodium 4-phenylphenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid in a bimolecular nucleophilic substitution (S(_N)2) reaction, displacing the chloride and forming the ether linkage.[1]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-phenylphenol 4-phenylphenol Deprotonation Deprotonation (Formation of Phenoxide) 4-phenylphenol->Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Attack SN2 Attack Chloroacetic_Acid->SN2_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Attack Sodium 4-phenylphenoxide Workup Aqueous Workup & Acidification SN2_Attack->Workup Intermediate_Acid 2-(4-biphenylyloxy)acetic acid Workup->Intermediate_Acid

Step 2: Amide Coupling to Yield N-benzyl-2-(4-biphenylyloxy)acetamide

The formation of the amide bond is achieved by activating the carboxylic acid group of the intermediate, making it susceptible to nucleophilic attack by benzylamine. While several coupling reagents exist, N,N'-dicyclohexylcarbodiimide (DCC) is a common and effective choice.[2][3][4]

Mechanism Rationale: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[5] This intermediate is an excellent electrophile. Benzylamine, acting as the nucleophile, attacks the carbonyl carbon of the activated acid. The O-acylisourea moiety is a good leaving group, and its departure leads to the formation of the stable amide bond and the byproduct, N,N'-dicyclohexylurea (DCU).

Amide_Coupling cluster_reactants2 Reactants cluster_process2 Process cluster_product2 Product Intermediate_Acid 2-(4-biphenylyloxy)acetic acid Activation Activation with DCC (O-acylisourea formation) Intermediate_Acid->Activation Benzylamine Benzylamine Nucleophilic_Attack Nucleophilic Attack by Benzylamine Benzylamine->Nucleophilic_Attack DCC DCC DCC->Activation Activation->Nucleophilic_Attack Activated Intermediate Workup2 Filtration & Purification Nucleophilic_Attack->Workup2 Final_Product N-benzyl-2-(4-biphenylyloxy)acetamide Workup2->Final_Product Byproduct DCU Byproduct Workup2->Byproduct

Scale-Up Comparison: From Bench to Pilot Plant

The transition from a small laboratory scale to a larger production scale introduces variables that can significantly impact reaction outcomes. The following table presents a comparative analysis of the synthesis at three different scales, based on common challenges encountered in process chemistry.

Parameter1 g Scale (Lab Bench)100 g Scale (Kilo Lab)1 kg Scale (Pilot Plant)
Step 1: Williamson Ether Synthesis
Yield~90-95%~88-92%~85-90%
Reaction Time2-3 hours3-5 hours4-6 hours
Key Challenges- Accurate temperature control.- Ensuring complete dissolution of reactants.- Efficient stirring to maintain a homogeneous mixture.- Localized overheating during base addition.- Heat Transfer: Exothermic nature of neutralization requires efficient cooling.- Mass Transfer: Slower mixing can lead to localized high concentrations and side reactions.
Step 2: Amide Coupling
Yield~85-90%~82-88%~80-85%
Reaction Time4-6 hours6-8 hours8-12 hours
Key Challenges- Removal of DCU byproduct can be tedious.- Ensuring anhydrous conditions.- DCU Filtration: Handling larger volumes of precipitate.- Maintaining consistent temperature during DCC addition.- Viscosity: Slurry of DCU can become thick and difficult to stir.- Purification: Large-scale chromatography is inefficient; crystallization becomes critical.
Overall Purity >99% (after chromatography)>98% (after crystallization)>98% (after optimized crystallization)

Detailed Experimental Protocol (1 g Scale)

This protocol provides a self-validating system for the synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide at the 1-gram scale.

Materials and Equipment:
  • 4-phenylphenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, filtration apparatus, rotary evaporator, silica gel for chromatography.

Step 1: Synthesis of 2-(4-biphenylyloxy)acetic acid
  • In a 100 mL round-bottom flask, dissolve 1.70 g (10 mmol) of 4-phenylphenol and 0.80 g (20 mmol) of sodium hydroxide in 20 mL of water.

  • Heat the mixture to 80°C with stirring until a clear solution is obtained.

  • In a separate beaker, dissolve 1.13 g (12 mmol) of chloroacetic acid in 10 mL of water.

  • Add the chloroacetic acid solution dropwise to the phenoxide solution over 15 minutes.

  • Heat the reaction mixture under reflux for 2 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the mixture to pH 2 with 1M HCl. A white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Expected Yield: ~2.05 g (90%) of a white solid.

Step 2: Synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide
  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 1.14 g (5 mmol) of 2-(4-biphenylyloxy)acetic acid and 25 mL of anhydrous DCM.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add 1.13 g (5.5 mmol) of DCC to the solution.

  • Stir the mixture at 0°C for 20 minutes.

  • Add 0.59 g (5.5 mmol) of benzylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of DCU will be visible.

  • Filter the reaction mixture to remove the DCU precipitate. Wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product.

    • Expected Yield: ~1.42 g (89%) of a white solid.

Conclusion: A Roadmap for Reproducible Synthesis

The successful and reproducible synthesis of N-benzyl-2-(4-biphenylyloxy)acetamide across different scales hinges on a thorough understanding of the underlying chemical principles and the physical challenges posed by scaling up. While the Williamson ether synthesis and DCC-mediated amide coupling are robust reactions, their efficiency at larger scales is dictated by factors such as heat and mass transfer, and the physical properties of byproducts.

For the Williamson ether synthesis, managing the exothermicity of the initial acid-base reaction is critical. In the subsequent amide coupling, the primary challenge evolves from purification by chromatography at the lab scale to managing the filtration and removal of the DCU byproduct at the pilot scale. This necessitates a shift in purification strategy towards optimized crystallization protocols.

By anticipating these scale-dependent variables and developing robust control strategies, researchers and drug development professionals can ensure a smooth, efficient, and reproducible transition from laboratory discovery to large-scale production.

References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. American Chemical Society. [Link]

  • mechanism of amide formation with DCC. YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chem-Station. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-benzyl-2-(4-biphenylyloxy)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-benzyl-2-(4-biphenylyloxy)acetamide. As a conscientious researcher, your responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Inferred Hazard Assessment and Rationale

To determine the appropriate disposal pathway, we must first infer the potential hazards of N-benzyl-2-(4-biphenylyloxy)acetamide by examining its constituent chemical moieties.

  • N-benzylacetamide Core: This structure is a solid amide. While N-benzylacetamide itself is not classified as a highly hazardous material, amides as a class can have varying toxicological profiles.[1][2] Safe handling, including the use of personal protective equipment (PPE) to prevent inhalation of dust and skin contact, is standard practice.[3]

  • 4-biphenylyloxy Group: The biphenyl structure is a key feature. Biphenyls are aromatic hydrocarbons that can be persistent in the environment. Certain derivatives are known for their ecotoxicity. The presence of this group suggests that the compound may be harmful to aquatic life with long-lasting effects.[4][5]

Core Principles for Disposal

All chemical waste disposal procedures must adhere to fundamental safety and regulatory principles.[7]

  • Identification: All waste must be clearly and accurately identified. Never allow containers of unknown chemicals to accumulate.[8]

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[8][9] At a minimum, segregate acids, bases, oxidizers, and flammables. For this compound, it should be segregated as a non-halogenated organic solid waste.

  • Containment: Waste must be stored in containers that are compatible, in good condition, and securely sealed to prevent leaks.[10]

  • Compliance: All disposal activities must comply with federal, state, and local regulations.[3][11] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on these regulations.

Step-by-Step Disposal Protocol

This protocol covers the disposal of bulk N-benzyl-2-(4-biphenylyloxy)acetamide and materials contaminated with it.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the necessary PPE to minimize exposure.[3]

ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from dust particles of the solid compound.[3]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.
Body Protection Long-sleeved laboratory coat.Prevents contamination of personal clothing.[3]
Respiratory An effective dust mask or respirator.Required if there is a risk of generating airborne dust.[3]
Step 2: Classify and Segregate the Waste Stream

Properly classify the waste at the point of generation.

  • Solid Chemical Waste: Place pure N-benzyl-2-(4-biphenylyloxy)acetamide or residues directly into a designated hazardous waste container.

  • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Sharps: Contaminated needles, scalpels, or broken glassware must be placed in a designated, puncture-resistant sharps container.[9]

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected in a container for halogen-free organic liquid waste.[8] After rinsing and air-drying, the defaced empty container may be disposed of in regular trash or glassware waste, pending your institution's specific rules.[12]

Step 3: Containerization and Labeling
  • Select a Compatible Container: For solid N-benzyl-2-(4-biphenylyloxy)acetamide waste, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and in good condition.[13]

  • Label the Container: Attach a hazardous waste label provided by your institution's EHS department. Fill it out completely and legibly:

    • Full Chemical Name: "N-benzyl-2-(4-biphenylyloxy)acetamide" (avoid abbreviations).

    • Hazard Identification: Mark as "Toxic" and "Environmental Hazard."

    • Researcher's Name and Contact Information.

Step 4: Temporary Storage in the Laboratory

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat, ignition sources, and incompatible materials.[10]

  • Equipped with secondary containment to hold any potential leaks.[10]

Step 5: Arrange for Final Disposal

Do not attempt to treat or dispose of the chemical waste yourself through incineration or other means.[14] Contact your institution's EHS department to schedule a pickup of the hazardous waste. They are trained and equipped to transport and manage the final disposal process in compliance with all regulations.[15][16]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Situation: For a small spill of solid material, you may be able to clean it up yourself if you are trained and have the proper equipment. For large spills, evacuate the area and contact EHS immediately.

  • Control the Spill:

    • Wear the full PPE detailed in Step 1.

    • Carefully sweep up the solid material to avoid creating dust.[3]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with N-benzyl-2-(4-biphenylyloxy)acetamide.

G cluster_0 Disposal Workflow start Waste Generation (N-benzyl-2-(4-biphenylyloxy)acetamide) waste_type Identify Waste Type start->waste_type solid_waste Bulk Solid or Contaminated Debris waste_type->solid_waste Solid liquid_waste Contaminated Solvent (e.g., rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container store_solid Store in SAA solid_container->store_solid ehs_pickup Arrange for EHS Waste Pickup store_solid->ehs_pickup liquid_container Collect in Labeled Liquid Hazardous Waste Container (Non-Halogenated) liquid_waste->liquid_container store_liquid Store in SAA liquid_container->store_liquid store_liquid->ehs_pickup rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate dispose_empty Deface Label & Dispose of Container per EHS Policy rinse->dispose_empty collect_rinsate->liquid_container sharps_container Place in Puncture- Resistant Sharps Container sharps_waste->sharps_container store_sharps Store in SAA sharps_container->store_sharps store_sharps->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of professional responsibility and environmental stewardship.

References

  • Laboratory Hazardous Waste Management. (n.d.). National Cheng Kung University.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • N-benzylacetamide (CAS 588-46-5). (n.d.). CymitQuimica.
  • N-Benzylacetamide. (n.d.). Chem-Impex.
  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities.
  • Safety Data Sheet: N-Benzylacetamide. (2014, November 24). Spectrum Chemical.
  • Safety Data Sheet: Benzyl salicylate. (2025, October 24). Thermo Fisher Scientific.
  • How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). HalenHardy.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Hazardous vs. Non-Hazardous Waste. (n.d.). VLS Environmental Services.
  • Safety Data Sheet: N-Benzylbenzamide. (2011, February 10). Fisher Scientific.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • Non-Hazardous Materials and Waste Management Hierarchy. (2025, December 19). US EPA.
  • Safety Data Sheet: Acetamide. (2025, November 07). Sigma-Aldrich.
  • Safety Data Sheet: N-Benzyl-2,2,2-trifluoroacetamide. (2025, April 02). Tokyo Chemical Industry.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • N-BENZYLACETAMIDE (CAS 588-46-5). (n.d.). LookChem.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • N-Benzylacetamide (CAS 29823-47-0). (n.d.). Hoffman Fine Chemicals.
  • Safety Data Sheet: Benzyl benzoate. (2024, November 01). Merck Millipore.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet: Benzyl acetate. (2024, March 06). Fisher Scientific.
  • Chemical Safety Data Sheet: N-(2-ACETYL-PHENYL)-ACETAMIDE. (2026, January 17). ChemicalBook.
  • Hazardous and Non-Hazardous Solid Waste Requirements for Construction Projects. (n.d.). EPA Archive.
  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
  • Safety Data Sheet: 2-(Benzyloxy)ethanol. (2025, January 17). Tokyo Chemical Industry.

Sources

Personal protective equipment for handling N-benzyl-2-(4-biphenylyloxy)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized synthetic intermediates not merely as a compliance exercise, but as a fundamental component of experimental integrity and operator safety. N-benzyl-2-(4-biphenylyloxy)acetamide is a specialized organic compound featuring a biphenyl ether motif and a benzylamide group. Because comprehensive toxicological data (such as a standardized SDS) is often unavailable for custom-synthesized research chemicals, we must employ a proactive risk management strategy known as [1].

This guide provides a self-validating, step-by-step operational blueprint for handling this compound safely, ensuring that your laboratory builds a culture of rigorous scientific discipline.

Risk Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the physicochemical properties of the molecule and how they dictate biological risk:

  • Lipophilicity & Bioavailability: The biphenyl ether moiety confers high lipophilicity (a high partition coefficient, or LogP). This means the molecule can readily partition into and cross lipid bilayers (cell membranes).

  • The "Trojan Horse" Solvent Effect: In drug discovery and biological assays, compounds like N-benzyl-2-(4-biphenylyloxy)acetamide are typically dissolved in amphiphilic solvents such as Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates the stratum corneum of human skin. If the compound is dissolved in DMSO, the solvent acts as a carrier, transporting the potentially active biphenyl derivative directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Based on the hazard assessment, the following PPE and engineering controls are mandatory. This data is summarized for rapid laboratory reference:

Handling ScenarioPrimary HazardRequired PPEEngineering ControlReplacement Frequency
Dry Powder Inhalation of airborne particulatesSingle Nitrile gloves, Safety Goggles, Lab CoatFume Hood or Ventilated Balance EnclosureStandard (Change if contaminated)
DMSO/DMF Solution Transdermal absorption via solvent carrierDouble Nitrile or Butyl Rubber gloves, Goggles, Lab CoatFume HoodImmediately upon solvent splash
Spill Cleanup High-dose exposureHeavy-duty Nitrile, N95/P100 Respirator, GogglesN/A (Evacuate immediate area if aerosolized)Dispose of all PPE as hazardous waste

Operational Plan: Step-by-Step Methodologies

Every protocol must be a self-validating system. The following workflow ensures that the compound is handled without contaminating the operator or the laboratory environment, in accordance with [3].

Protocol A: Weighing and Preparation of a 10 mM Stock Solution
  • Environmental Validation: Verify that the fume hood or ventilated balance enclosure is operational (face velocity between 80–120 fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • PPE Donning: Equip safety goggles, a standard lab coat, and double nitrile gloves.

  • Static Control: Tare an anti-static weigh boat. Biphenyl derivatives can carry static charges, causing the powder to aerosolize or cling to spatulas. Use a static eliminator (ionizing bar) if available.

  • Transfer: Using a micro-spatula, carefully transfer the required mass of N-benzyl-2-(4-biphenylyloxy)acetamide into the weigh boat.

  • Containment: Transfer the weighed powder directly into a pre-labeled amber glass vial. Causality note: Amber glass is used to prevent potential UV-induced degradation of the benzyl/biphenyl motifs prior to assaying.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly inside the hood. Immediately cap the vial with a PTFE-lined septum cap.

  • Agitation & Validation: Vortex the sealed vial until the solution is visually clear. Self-Validation: Hold the vial against a light source to confirm the absence of undissolved particulates. Do not sonicate unsealed vials, as this generates hazardous aerosols.

  • Decontamination: Wipe down the balance and spatulas with an ethanol-soaked wipe, followed by a water wipe. Dispose of wipes in solid hazardous waste.

Protocol B: Biological Assay Handling
  • Transport: Always transport the sealed stock solution in a secondary shatter-proof container.

  • Pipetting: When performing serial dilutions in aqueous media, keep the vial in a stable rack. Change the outer layer of your double gloves immediately if you suspect a micro-splash of the DMSO stock.

Waste Segregation and Disposal Plan

Improper disposal of biphenyl ethers can lead to environmental bioaccumulation. Follow these steps strictly:

  • Solid Waste: All weigh boats, pipette tips, and decontamination wipes that contacted the dry powder must be placed in a designated, heavy-duty biohazard/chemical solid waste bag. Label as "Toxic Solid Waste - Biphenyl Derivatives."

  • Solvent Waste (Non-Halogenated): DMSO solutions of N-benzyl-2-(4-biphenylyloxy)acetamide must be disposed of in a clearly labeled Non-Halogenated Organic Waste carboy.

  • Aqueous Waste: Assay plates containing trace amounts of the compound in aqueous buffer (typically <1% DMSO) should be collected in a separate aqueous chemical waste container. Do not pour down the drain.

  • Pickup: Schedule incineration via your institution's Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram maps the logical relationship between the physical state of the chemical, the required interventions, and the disposal pathway.

G Powder Dry Powder Handling N-benzyl-2-(4-biphenylyloxy)acetamide PPE_Dry Don PPE: Single Nitrile, Goggles, Lab Coat Powder->PPE_Dry Hood Ventilated Enclosure (Fume Hood / Balance) Solvent Dissolution in DMSO (High Transdermal Risk) Hood->Solvent Add DMSO Waste_Solid Solid Waste (Tips, Wipes, Boats) Hood->Waste_Solid Decontamination PPE_Dry->Hood PPE_Sol Don PPE: Double Nitrile, PTFE-Capped Vials Solvent->PPE_Sol Carrier Hazard Identified Assay In Vitro / In Vivo Assays (Aqueous Dilution) PPE_Sol->Assay Safe Transfer Assay->Waste_Solid Consumables Waste_Liquid Liquid Waste (Non-Halogenated Carboy) Assay->Waste_Liquid Post-Assay Disposal EHS Incineration Waste_Solid->Disposal Waste_Liquid->Disposal

Figure 1: Safe handling, operational workflow, and waste routing for biphenyl ether acetamides.

References

  • Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH). "Control Banding." Accessed March 2026.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety, 2013.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。